Sabizabulin

Catalog No.
S516751
CAS No.
1332881-26-1
M.F
C21H19N3O4
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabizabulin

CAS Number

1332881-26-1

Product Name

Sabizabulin

IUPAC Name

[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24)

InChI Key

WQGVHOVEXMOLOK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43

solubility

Soluble in DMSO

Synonyms

ABI-231; ABI 231; ABI231;

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43

The exact mass of the compound Sabizabulin is 377.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sabizabulin mechanism of action tubulin polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Unique Dual-Binding Inhibitor

Sabizabulin's core mechanism involves directly targeting the tubulin subunits that make up microtubules. Its action is distinct from other classes of microtubule inhibitors and confers several key advantages:

  • Targets the Colchicine Binding Site: this compound binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules [1] [2] [3].
  • Cross-links α and β Tubulin: Unlike many colchicine-binding site inhibitors, this compound also binds to a novel site on α-tubulin, effectively cross-linking the α and β subunits [4] [2] [5]. This unique action causes microtubule depolymerization and fragmentation of the cytoskeleton [4].
  • Overcomes Common Resistance Mechanisms: this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump [1] [2]. This allows it to remain effective against cancer cells that have developed resistance to taxanes and other chemotherapeutics that are expelled by P-gp [1].
  • Favorable Pharmacokinetics: It is orally bioavailable with a half-life of approximately 5 hours and is not a substrate for the CYP3A4 enzyme, reducing the potential for drug-drug interactions [4] [5].

The following diagram illustrates the molecular consequences of this compound's mechanism on a cell:

G This compound This compound Binds Colchicine Site on β-tubulin Binds Colchicine Site on β-tubulin This compound->Binds Colchicine Site on β-tubulin Binds Novel Site on α-tubulin Binds Novel Site on α-tubulin This compound->Binds Novel Site on α-tubulin Inhibits Tubulin Polymerization Inhibits Tubulin Polymerization Binds Colchicine Site on β-tubulin->Inhibits Tubulin Polymerization Cross-links α and β Tubulin Cross-links α and β Tubulin Binds Novel Site on α-tubulin->Cross-links α and β Tubulin Microtubule Depolymerization Microtubule Depolymerization Inhibits Tubulin Polymerization->Microtubule Depolymerization Leads to Cross-links α and β Tubulin->Microtubule Depolymerization Disrupted Cytoskeleton Disrupted Cytoskeleton Microtubule Depolymerization->Disrupted Cytoskeleton Mitotic Arrest Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest Altered Intracellular Transport Altered Intracellular Transport Microtubule Depolymerization->Altered Intracellular Transport Induces Apoptosis Induces Apoptosis Disrupted Cytoskeleton->Induces Apoptosis Collectively Mitotic Arrest->Induces Apoptosis Altered Intracellular Transport->Induces Apoptosis

This compound mechanism leads to apoptosis via microtubule depolymerization and disrupted cellular processes.

Quantitative Efficacy Data from Preclinical and Clinical Studies

The potency of this compound has been quantified in various experimental models, demonstrating its low nanomolar efficacy.

Table 1: In Vitro Anti-Proliferative and Anti-Viral Activity of this compound

Assay Type Cell Line / Model Experimental Readout Potency (IC₅₀/IC₉₀) Source
Anti-Proliferation HER2+ Breast Cancer Cell Lines (e.g., BT474, SKBR3) Inhibition of cell proliferation Low nanomolar IC₅₀ values [1] [3]
Anti-Viral (Poxvirus) BSC40 (African green monkey kidney) Inhibition of infectious virus release IC₅₀: 24.3 nM; IC₉₀: 37.8 nM [6]
Anti-Viral (Poxvirus) BSC40 (African green monkey kidney) Inhibition of virus cell-to-cell spread IC₅₀: 15.7 nM; IC₉₀: 27.0 nM [6]

Table 2: Clinical Dosing, Efficacy, and Safety Profile

Aspect Phase Ib/II (Prostate Cancer) Phase III (COVID-19) Source
Recommended Phase II Dose 63 mg once daily 9 mg once daily [4]
Achieved Blood Concentration (at 9 mg dose) Average (Cavg): ~32 nM; Peak (Cmax): 171 nM Information not specified in sources [6]
Key Efficacy Findings Radiographic PFS: 11.4 months; ORR: 20.7% 55% relative reduction in mortality [4] [2]
Common Adverse Events (Grade 1-2) Diarrhea, fatigue Information not specified in sources [4]
Key Differentiator from Taxanes No observed neurotoxicity or neutropenia Information not specified in sources [4]

Key Experimental Methodologies

Robust in vitro, in vivo, and clinical models have been used to characterize this compound's activity.

Table 3: Summary of Key Experimental Models for this compound

Model Type Specific Model Details Key Methodologies and Endpoints

| In Vitro | HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1) [1] [3] | Cell proliferation assays (IC₅₀): Measuring the concentration that inhibits 50% of cell growth. Clonogenicity assays: Assessing the ability of a single cell to form a colony, indicating long-term survival and proliferation. Apoptosis assays: Detecting markers like caspase-3/9 activation and PARP cleavage to confirm programmed cell death. Synergy studies: Combining this compound with other agents (e.g., lapatinib) to calculate combination indices. | | In Vivo (Xenograft) | BT474 (ER+/PR+/HER2+) cell-derived xenografts in NSG mice [1] [3] | Primary tumor growth inhibition: Measuring tumor volume over time in treated vs. control groups. Pharmacokinetic analysis: Profiling drug absorption, distribution, and blood concentration levels. | | In Vivo (PDX & Metastasis) | HCI-12 (ER-/PR-/HER2+) patient-derived xenograft model [1] [3] | Metastasis inhibition: Quantifying the number or burden of lung metastases. Use of patient-derived tissue: Implanting human tumor fragments into mice to better mimic human disease. | | Clinical Trial | Phase Ib/II in metastatic castration-resistant prostate cancer (mCRPC) [4] | Dose escalation (3+3 design): Determining the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Efficacy endpoints: Using RECIST 1.1 for tumor response and PCWG3 criteria for prostate-specific antigen (PSA) levels. |

The following workflow maps the typical progression of experiments used to validate this compound's activity:

G Start Start In Vitro Models In Vitro Models Start->In Vitro Models End End Mechanism & Potency Mechanism & Potency In Vitro Models->Mechanism & Potency In Vivo Models In Vivo Models Mechanism & Potency->In Vivo Models Efficacy & Toxicity Efficacy & Toxicity In Vivo Models->Efficacy & Toxicity Clinical Trials Clinical Trials Efficacy & Toxicity->Clinical Trials Human Dosing & Safety Human Dosing & Safety Clinical Trials->Human Dosing & Safety Human Dosing & Safety->End

Experimental workflow progresses from in vitro models to clinical trials.

Broader Therapeutic Implications

  • Potential in Oncology: this compound is a promising alternative to taxanes in breast cancer, particularly for HER2+ and triple-negative subtypes, with efficacy in suppressing tumor growth and metastasis in preclinical models [1] [3]. It also shows synergistic effects with targeted therapies like lapatinib [1] [3].
  • Anti-Viral and Anti-Inflammatory Applications: this compound's microtubule disruption inhibits viral transport and replication, demonstrating activity against SARS-CoV-2 and poxviruses in preclinical studies [2] [6]. Its broad anti-inflammatory effects are being explored for atherosclerosis, similar to colchicine but with a potentially safer profile [5].

References

Sabizabulin binding site colchicine alpha beta tubulin

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Sabizabulin exerts its effects by directly targeting tubulin, the building block of microtubules. The following diagram illustrates its core mechanism and downstream consequences.

G This compound This compound ColchicineSite Colchicine Binding Site on β-tubulin This compound->ColchicineSite Binds to AlphaTubulin α-tubulin This compound->AlphaTubulin Crosslinks MicrotubulePolymerization Inhibits Microtubule Polymerization ColchicineSite->MicrotubulePolymerization AlphaTubulin->MicrotubulePolymerization MitoticArrest Mitotic Arrest MicrotubulePolymerization->MitoticArrest IntracellularTrafficking Disrupts Intracellular Trafficking MicrotubulePolymerization->IntracellularTrafficking Apoptosis Induces Apoptosis MitoticArrest->Apoptosis AntiInflammatory Anti-inflammatory Effects CytokineRelease Inhibits Cytokine Release CytokineRelease->AntiInflammatory IntracellularTrafficking->CytokineRelease

This compound binds to the colchicine site on β-tubulin and crosslinks α-tubulin, inhibiting microtubule formation and leading to anti-cancer and anti-inflammatory effects.

Quantitative Profiling and Anticancer Efficacy

This compound demonstrates potent, low nanomolar cytotoxicity across various cancer cell lines and effectively overcomes common taxane resistance mechanisms.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [1] [2] [3]

Cancer Type Cell Line IC₅₀ (nM) Key Findings
Breast Cancer (HER2+) BT474 9.07 nM Concentration-dependent growth inhibition [1] [3]
Breast Cancer (HER2+) SKBR3 8.18 nM Concentration-dependent growth inhibition [1] [3]
Pancreatic Cancer Panc-1 11.8 - 25 nM Time-dependent cytotoxicity (24-48 hour exposure) [2]
Pancreatic Cancer AsPC-1 15.5 - 35 nM Time-dependent cytotoxicity (24-48 hour exposure) [2]
Prostate Cancer PC-3 Low nanomolar range Equipotent against parent and paclitaxel-resistant (PC-3/TxR) cells [2]

Table 2: Key In Vivo Efficacy and Pharmacological Properties [1] [2] [4]

Property / Model Findings / Outcome
Oral Bioavailability Yes, with a half-life of approximately 5 hours [4]
P-gp Substrate No (key advantage over taxanes, avoids P-gp mediated resistance) [5] [2]
CYP3A4 Substrate No (reduces potential for drug-drug interactions) [4]
BT474 Xenograft Model Significant reduction in tumor volume and weight [1] [3]
HER2+ PDX Model (HCI-12) Inhibition of primary tumor growth and suppression of lung metastasis [1]
PC-3/TxR Xenograft Model >100% Tumor Growth Inhibition (TGI) at 6.7 mg/kg orally [2]

Structural Biology and Binding Site Characterization

The colchicine binding site is located at the intra-dimer interface between α and β-tubulin [6]. Binding of inhibitors like this compound to this site prevents the conformational change in tubulin necessary for incorporation into a growing microtubule. The βT7 loop is a key flexible structural element whose "flipped-in" conformation in unliganded tubulin occupies the site; ligand binding induces a "flipped-out" conformation [6]. This compound is reported to not only bind the colchicine site on β-tubulin but also crosslink with α-tubulin, a unique dual-action mechanism [5].

Core Experimental Protocols

Researchers can use the following established methodologies to study this compound's effects.

1. In Vitro Tubulin Polymerization Assay [2] This assay directly measures the compound's effect on microtubule formation.

  • Principle: Monitor the increase in turbidity (absorbance at 340 nm) when tubulin polymerizes into microtubules at 37°C.
  • Procedure:
    • Prepare Porcine brain tubulin (>97% pure) in General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.
    • Mix the tubulin solution with the test compound (e.g., this compound) in a 96-well plate.
    • Immediately transfer the plate to a pre-warmed plate reader at 37°C.
    • Monitor the absorbance at 340 nm every 30 seconds for 60-65 minutes.
  • Controls: Use paclitaxel as a polymerization promoter and colchicine as a polymerization inhibitor.

2. Competitive Mass Spectrometry Binding Assay [2] This method confirms binding to the colchicine site.

  • Principle: The test compound competes with colchicine for binding to tubulin. The displacement of colchicine is quantified via mass spectrometry.
  • Procedure:
    • Incubate tubulin with colchicine.
    • Introduce the test compound (this compound) at varying concentrations.
    • Use mass spectrometry to measure the amount of colchicine bound to tubulin.
    • A decrease in tubulin-colchicine complex signals indicates competitive displacement by the test compound.
  • Controls: Podophyllotoxin (strong competitor, positive control); Vinblastine (binds to a different site, negative control).

3. Cell-Based Apoptosis Assay (DNA Histone Complex) [2] This measures the cell death induced by the compound.

  • Principle: Detect cytoplasmic histone-associated DNA fragments, a marker of apoptotic cells, using an ELISA.
  • Procedure:
    • Treat cancer cells (e.g., PC-3) with this compound for a set time (e.g., 24 hours).
    • Lyse the cells and isolate the cytoplasmic fraction.
    • Use the lysate in a commercial cell death detection ELISA.
    • Measure the absorbance to quantify DNA fragmentation.

Therapeutic Application and Clinical Translation

Beyond its core anticancer mechanism, this compound's disruption of microtubule-mediated intracellular trafficking underpins its investigation for other conditions.

  • Antiviral & Anti-inflammatory Application in COVID-19: Microtubules are used by viruses like SARS-CoV-2 for intracellular transport and assembly [7]. By disrupting this process and inhibiting the transport of pro-inflammatory transcription factors, this compound demonstrated broad anti-inflammatory activity, suppressing key cytokines (IL-1β, IL-6, TNF-α, IFN-γ) [5] [4]. A phase 3 trial in hospitalized COVID-19 patients reported a 55% reduction in mortality, leading to early study termination for efficacy [5].

  • Potential in Atherosclerotic Cardiovascular Disease: Building on the proven cardiovascular benefits of colchicine, this compound is being investigated for this application due to its similar mechanism but potentially superior safety profile [4]. It is not a substrate for CYP3A4 or P-gp, minimizing drug-drug interactions with common cardiovascular medications like statins [4]. A Phase 2 study is planned to evaluate its effect on coronary plaque volume [4].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Sabizabulin's primary mechanism involves disrupting microtubule dynamics, which leads to multiple downstream biological effects, particularly in cancer cells and inflamed tissues.

The following diagram illustrates the core mechanism of action of this compound and its subsequent cellular effects.

G This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Binds colchicine site on β-tubulin & novel site on α-tubulin Inhibited Cell Division Inhibited Cell Division Microtubule Disruption->Inhibited Cell Division Inhibited Intracellular Transport Inhibited Intracellular Transport Microtubule Disruption->Inhibited Intracellular Transport Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Activates Caspase 3 & 9 Inhibited Cell Division->Cell Cycle Arrest Anti-viral Effects Anti-viral Effects Inhibited Intracellular Transport->Anti-viral Effects e.g., Disrupts transport of SARS-CoV-2 particles Anti-androgen Effects Anti-androgen Effects Inhibited Intracellular Transport->Anti-androgen Effects Disrupts AR nuclear translocation Anti-inflammatory Effects Anti-inflammatory Effects Inhibited Intracellular Transport->Anti-inflammatory Effects Inhibits cytokine release

Clinical and Preclinical Evidence

Clinical and preclinical studies support this compound's potential across different diseases, with a focus on oncology and infectious disease applications.

Prostate Cancer Clinical Data

A Phase Ib/II study (NCT03752099) evaluated this compound in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent [1].

Table: Key Efficacy and Safety Findings from the Phase Ib/II mCRPC Study (63 mg/day Dose) [1]

Efficacy Parameter Result
Objective Response Rate (RECIST 1.1) 20.7% (6 of 29 pts with measurable disease; 1 complete, 5 partial)
Patients with PSA Decline ≥50% 29.2% (14 of 48 pts)
Median Radiographic PFS 11.4 months (n=55)
Durable Responses Observed for >2.75 years
Common Adverse Events (Grade 1-2) Diarrhea, fatigue, ALT/AST elevations
Grade ≥3 Adverse Events Diarrhea (7.4%), fatigue (5.6%), ALT elevation (5.6%), AST elevation (3.7%)
Not Observed Neurotoxicity, neutropenia

The maximum tolerated dose (MTD) was not reached in the Phase Ib portion. The recommended Phase II dose (RP2D) was set at 63 mg taken orally once daily [1].

Preclinical Evidence in Breast Cancer

This compound has shown potent activity in preclinical models of HER2-positive breast cancer, a subtype where taxanes are a frontline therapy [2] [3].

Table: Summary of Preclinical Efficacy of this compound in HER2+ Breast Cancer Models [2] [3]

Model Type Findings
In Vitro (Cell Lines) Inhibited proliferation of HER2+ cell lines (BT474, SKBR3) with low nanomolar IC50 values. Inhibited clonogenicity and induced apoptosis in a concentration-dependent manner.
In Vivo (Xenografts) Significantly inhibited tumor growth in BT474 (ER+/PR+/HER2+) xenograft models.
In Vivo (PDX Model) Inhibited primary tumor growth and lung metastasis in a HER2+ (ER-/PR-) patient-derived xenograft (PDX) model, HCI-12.
Synergy Studies Demonstrated synergistic effect with lapatinib (tyrosine kinase inhibitor) in lapatinib-sensitive and resistant HER2+ cell lines.
Application in Viral ARDS

Based on its dual anti-inflammatory and antiviral properties, this compound was investigated for severe COVID-19. A Phase 3 trial in hospitalized patients at high risk for ARDS was stopped early due to efficacy, showing a 55% relative reduction in mortality [4]. Subsequently, the FDA has agreed to a new Phase 3 trial design to evaluate this compound (9 mg daily) in a broader population of hospitalized adults with ARDS caused by any virus (Influenza, RSV, or SARS-CoV-2) [5]. The primary endpoint for this study is all-cause mortality at Day 60 [5].

Detailed Experimental Protocols

The following methodology provides a representative example of a key preclinical experiment used to evaluate this compound's efficacy.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting primary tumor growth and metastasis in a HER2+ Patient-Derived Xenograft (PDX) model [2] [3].

Materials and Methods:

  • Test Compound: this compound (purity >98.0%), synthesized as per published literature [2].
  • Control: Vehicle control and/or paclitaxel as a comparator.
  • Cell Line/Model: HCI-12 PDX model (ER-/PR-/HER2+). Tumor fragments are serially transplanted into the mammary fat pads of female NOD-Scid-Gamma (NSG) mice [2].
  • In Vivo Dosing:
    • Mice are randomized into treatment groups once tumors reach a designated volume (~100-150 mm³).
    • This compound is administered orally at a predetermined efficacious dose (e.g., 2-6 mg/kg).
    • Dosing typically occurs daily (5-7 days per week) for the study duration.
    • The control group receives the vehicle alone.
  • Tumor Monitoring:
    • Primary tumor volume is measured 2-3 times weekly using calipers. Volume is calculated as (Length × Width²)/2.
    • Body weight is monitored as an indicator of systemic toxicity.
  • Metastasis Assessment:
    • At the experiment endpoint (e.g., when control tumors reach a maximum allowable size), lungs are harvested.
    • Metastatic nodules on the lung surface are counted visually or using imaging if the model is luciferase-tagged.
    • Lung tissues may be processed for histological analysis (H&E staining) to confirm and quantify metastatic burden.
  • Data Analysis:
    • Tumor growth curves are plotted, and statistical significance between groups is determined using a repeated-measures ANOVA or similar test.
    • Metastasis incidence and number of nodules are compared between groups using a non-parametric test like Mann-Whitney U test.

Future Directions and Conclusion

Based on the accumulated data, the clinical development of this compound is progressing on two main fronts:

  • Oncology: The positive Phase Ib/II data in mCRPC supports the ongoing Phase III VERACITY trial in this indication [1].
  • Infectious Disease: The planned Phase 3 clinical trial will evaluate this compound for a broad indication of viral-induced ARDS [5].

References

Sabizabulin preclinical studies cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Overcoming Resistance

Sabizabulin is an oral cytoskeleton disruptor that targets the colchicine-binding site on β-tubulin. Its unique mechanism involves forming strong hydrogen bonds with a unique site on α-tubulin, effectively cross-linking α and β tubulin subunits. This leads to microtubule depolymerization and fragmentation of the cytoskeleton, which is distinct from other microtubule-targeting agents [1].

A key preclinical finding is this compound's ability to overcome common chemoresistance mechanisms. It is not a substrate for drug efflux pumps like P-glycoprotein (P-gp/ABCB1/MDR1), which is a primary pathway for taxane resistance [2] [1]. Furthermore, this compound directly represses the transcription of β-tubulin isoforms (including βIII and βIV), which are also associated with drug resistance [1].

The diagram below illustrates this mechanism and its consequences.

G This compound This compound TubulinBinding Binding to α/β-tubulin (Colchicine site) This compound->TubulinBinding MicrotubuleDisruption Microtubule Depolymerization TubulinBinding->MicrotubuleDisruption ResistanceBypass Overcomes Taxane Resistance (Not a P-gp substrate, Represses βIII/βIV tubulin) TubulinBinding->ResistanceBypass CytoskeletonFragmentation Cytoskeleton Fragmentation MicrotubuleDisruption->CytoskeletonFragmentation G2MArrest G2/M Phase Cell Cycle Arrest CytoskeletonFragmentation->G2MArrest Apoptosis Apoptosis (Caspase 3/9 activation, PARP cleavage) G2MArrest->Apoptosis

This compound's unique mechanism of action leads to apoptosis while bypassing key resistance pathways.

Preclinical Efficacy in Cancer Models

This compound has shown potent anti-cancer activity in a range of models, with detailed quantitative data summarized in the table below.

Cancer Model In Vivo System Key Efficacy Findings Reported Metrics
HER2+ Breast Cancer [2] BT474 (ER+/PR+/HER2+) xenograft Significant inhibition of primary tumor growth. Low nanomolar IC~50~ values; strong suppression of xenograft growth.
HER2+ Breast Cancer [2] HCI-12 (ER-/PR-/HER2+) PDX model Inhibition of primary tumor growth and lung metastasis. Anti-metastatic efficacy comparable to paclitaxel.
Triple-Negative Breast Cancer (TNBC) [2] Patient-derived xenograft (PDX) Inhibition of tumor growth and distant metastasis. Overcame taxane resistance.
Prostate Cancer [1] Xenograft models (including taxane-resistant) Inhibition of tumor growth in models with AR-V7, BRCA mutations, and taxane resistance. Low nanomolar inhibition of proliferation.

Detailed Experimental Protocols

For researchers seeking to replicate or analyze these preclinical studies, here is a summary of the key methodologies employed.

  • Cell Culture and Reagents

    • Cell Lines: Studies used authenticated HER2+ breast cancer lines (BT474, SKBR3, AU565) and a lapatinib-resistant line (JIMT-1). Cells were routinely screened for mycoplasma [2].
    • Compound Sourcing: this compound (purity >98%) was synthesized as described in the literature. Paclitaxel, lapatinib, and colchicine were obtained from commercial suppliers [2].
  • In Vitro Proliferation and Viability (IC₅₀) Assay

    • Purpose: To determine the concentration of this compound that inhibits 50% of cell proliferation.
    • Method: Cells are treated with a concentration range of this compound. After a set incubation period (e.g., 72 hours), cell viability is measured using standard assays like MTT or ATP-based luminescence. The IC~50~ value is calculated from the dose-response curve [2].
  • Clonogenicity Assay

    • Purpose: To assess the ability of a single cell to proliferate indefinitely, indicating long-term survival and reproductive capacity after drug treatment.
    • Method: A low density of cells is seeded and treated with this compound for a period sufficient for colony formation (e.g., 7-14 days). Colonies are then fixed, stained (e.g., with crystal violet), and counted. A reduction in the number and size of colonies indicates inhibition of clonogenic survival [2].
  • Analysis of Apoptosis

    • Purpose: To quantify this compound-induced programmed cell death.
    • Method: After treatment, assays for caspase-3/9 activation and PARP cleavage (key markers of apoptosis) are performed. This is often done via Western blotting using antibodies specific for the cleaved (activated) forms of these proteins [2] [1].
  • In Vivo Xenograft and PDX Studies

    • Purpose: To evaluate the efficacy of this compound in a living organism.
    • Method: Immunocompromised mice (e.g., NSG mice) are implanted with cancer cells (xenograft) or patient-derived tumor fragments (PDX). Mice are randomized into treatment groups (e.g., vehicle control, this compound, paclitaxel). This compound is administered orally, while paclitaxel is typically given intravenously. Primary tumor volume is measured regularly, and metastasis is monitored via methods like bioluminescence imaging. At endpoint, tumors and organs are harvested for analysis [2].

The experimental workflow for the key in vivo studies is summarized below.

G Start Implant HER2+ Cells (Xenograft or PDX) Group Randomize Mice into Treatment Groups Start->Group Treat Administer Treatment (Oral this compound vs. IV Paclitaxel) Group->Treat Monitor Monitor Tumor Growth & Metastasis Treat->Monitor Harvest Harvest Tumors & Organs for Analysis Monitor->Harvest

Standard in vivo workflow for evaluating this compound efficacy in xenograft and PDX models.

Interpretation of Preclinical Data

  • Overcoming Taxane Resistance: The consistent efficacy of this compound in taxane-resistant models, both in vitro and in vivo, is a cornerstone of its development rationale. This is primarily attributed to the fact that it is not a substrate for the P-gp efflux pump [2] [1].
  • Therapeutic Synergy: In HER2+ breast cancer models, this compound, but not paclitaxel, showed synergistic effects when combined with the tyrosine kinase inhibitor lapatinib. This was observed in both lapatinib-sensitive and lapatinib-resistant cell lines, suggesting a potential combination therapy strategy [2].
  • Safety Profile Differentiation: Preclinical studies in animal models (mice, rats, dogs) indicated that this compound did not cause the dose-limiting neurotoxicity and neutropenia commonly associated with taxanes. This favorable safety profile was later corroborated in clinical trials [2] [1].

References

Sabizabulin In Vitro Cell Proliferation Assay: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Sabizabulin (VERU-111) is a novel, orally bioavailable small molecule that targets the colchicine-binding site on β-tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism involves not only binding to the colchicine site but also forming strong hydrogen bonds with a unique site on α-tubulin, effectively cross-linking the α and β subunits [3]. This action leads to the disruption of the cellular cytoskeleton, fragmentation of microtubules, and subsequent cell cycle arrest in the G2/M phase [3]. The arrest ultimately triggers the activation of caspase-3 and caspase-9, cleavage of PARP, and induction of apoptosis [3]. A key advantage of this compound in research and development is its ability to overcome common resistance mechanisms; it is not a substrate for efflux pumps like P-glycoprotein (P-gp), which often mediates resistance to other microtubule inhibitors such as taxanes [1] [3].

Key Experimental Findings in Breast Cancer Models

Pre-clinical studies have demonstrated the potent anti-proliferative effects of this compound across various breast cancer cell lines, particularly in HER2-positive (HER2+) and Triple-Negative Breast Cancer (TNBC) models [1]. The data indicates promising nanomolar potency, as summarized in the table below.

Table 1: Summary of In Vitro Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines

Cell Line Molecular Subtype Proliferation IC₅₀ (nM) Key Observations Source Model
BT474 ER+/PR+/HER2+ Low nanomolar range Significant inhibition of clonogenicity & induction of apoptosis Xenograft [1]
SKBR3 ER-/PR-/HER2+ Low nanomolar range Potent anti-proliferative activity Cell Line [1]
MCF-7 ER+ Breast Cancer N/A Context of potency for other agents [2] Cell Line [2]
Hs578T Triple-Negative (TNBC) 33 nM Significant antiproliferative activity Cell Line [2]
AU565 ER-/PR-/HER2+ N/A Synergistic effect with lapatinib Cell Line [1]
JIMT-1 ER-/PR-/HER2+ (Lapatinib-resistant) N/A Synergistic effect with lapatinib Cell Line [1]

Beyond inhibiting proliferation, this compound effectively inhibits clonogenicity (colony formation) and induces apoptosis in a concentration-dependent manner [1]. Furthermore, research shows that this compound can be synergistic with targeted therapies like lapatinib (a tyrosine kinase inhibitor), even in lapatinib-resistant cell lines, whereas paclitaxel does not show this same synergistic effect [1].

Detailed Experimental Protocol

This protocol outlines the methodology for assessing the in vitro anti-proliferative activity of this compound, based on practices used in the cited research.

Reagents and Equipment
  • Test Compound: this compound (purity >98.0%) [1]. Prepare a 10 mM stock solution in DMSO and store at -20°C. Serial dilutions for assays should be made in culture medium, ensuring the final DMSO concentration is ≤0.1% (v/v).
  • Control Compounds: Paclitaxel (for cross-validation) and colchicine (as a CBSI reference) [1].
  • Cell Lines: Authenticated breast cancer cell lines (e.g., BT474, SKBR3, AU565, JIMT-1) from recognized repositories like ATCC [1].
  • Culture Media: RPMI or DMEM-Hi, supplemented with 10% Fetal Bovine Serum (FBS), 1% antibiotic-antimycotic solution, and 15 mM HEPES buffer. Specific lines may require additional supplements, such as 2.5 μg/mL insulin for AU565 cells [1].
  • Proliferation Assay Kit: Commercially available MTT, MTS, or CellTiter-Glo assay kits.
  • Equipment: Cell culture incubator (37°C, 5% CO₂), biological safety cabinet, hemocytometer or automated cell counter, multi-channel pipettes, and a microplate reader.
Cell Seeding and Compound Treatment
  • Harvest and Count: Harvest exponentially growing cells using standard trypsinization procedure. Count the cells using a hemocytometer or automated counter and adjust the cell density accordingly.
  • Seed Cells: Seed cells into 96-well flat-bottom tissue culture plates at a density of 3,000-5,000 cells per well in 100 μL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure sub-confluent growth throughout the assay.
  • Pre-incubate: Incubate the seeded plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and resumption of growth.
  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in fresh culture medium to achieve the desired final concentration range (e.g., 0.1 nM to 1000 nM). Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 100 nM Paclitaxel).
  • Treat Cells: After 24 hours, carefully remove the old medium from the pre-incubated plates and add 100 μL of the compound-containing or control media to the respective wells. Each concentration and control should be tested in at least triplicate.
Incubation and Viability Assessment
  • Incubate: Incubate the treated cells for a predetermined period, typically 72-96 hours, at 37°C in a 5% CO₂ incubator [1].
  • Measure Viability: At the end of the incubation period, measure cell viability/proliferation.
    • For MTT/MTS Assays: Add the reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and measure the absorbance at 490-570 nm using a microplate reader.
    • For CellTiter-Glo Assay: Add an equal volume of the reagent to each well, mix briefly, incubate for 10 minutes to stabilize the luminescent signal, and record the luminescence.
Data Analysis
  • Calculate the average signal for each set of replicates.
  • Normalize the data: (Average of treated group / Average of vehicle control group) * 100%.
  • Plot the percentage of viability against the log₁₀ of the this compound concentration.
  • Use non-linear regression analysis (e.g., four-parameter logistic curve) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

Workflow and Mechanism Visualization

The following diagram illustrates the key procedural steps and cellular mechanism of action in the this compound anti-proliferation assay.

G cluster_workflow Experimental Workflow cluster_mechanism Mechanism of Action Seed Seed Cells (96-well plate) PreIncubate Pre-incubate (24 hours) Seed->PreIncubate Treat Treat with This compound PreIncubate->Treat Incubate Incubate (72-96 hours) Treat->Incubate Measure Measure Viability Incubate->Measure Analyze Analyze Data (Calculate IC₅₀) Measure->Analyze This compound Oral this compound TubulinBind Binds Colchicine Site on β-Tubulin & α-Tubulin This compound->TubulinBind MicrotubuleDisrupt Disrupts Microtubule Polymerization TubulinBind->MicrotubuleDisrupt CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisrupt->CellCycleArrest Apoptosis Induces Apoptosis (Caspase-3/9 Activation) CellCycleArrest->Apoptosis Inhibition Inhibition of Cell Proliferation Apoptosis->Inhibition Resistance Overcomes P-gp Mediated Resistance Resistance->TubulinBind Synergy Synergy with Lapatinib Synergy->Inhibition

References

Sabizabulin in Metastatic Castration-Resistant Prostate Cancer: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Sabizabulin (VERU-111) is a novel, oral cytoskeleton disruptor that represents a new class of microtubule-targeting agents. Its unique mechanism of action involves binding to the colchicine binding site on β-tubulin and forming strong hydrogen bonds with a unique site on α-tubulin. This dual targeting results in cross-linking of α and β tubulin subunits, leading to low nanomolar inhibition of microtubule formation and induction of microtubule depolymerization [1].

Unlike taxanes which stabilize microtubules, this compound disrupts the cytoskeleton by causing microtubule fragmentation. This mechanism also directly represses transcription of β-tubulin isoforms (including βIII and βIV), which are common mediators of drug resistance. Additionally, treatment with this compound arrests cell cycle at the G2-M phase and activates caspase-3 and -9, cleaving PARP to induce apoptosis [1].

A key advantage in prostate cancer specifically is that this compound disrupts androgen receptor transport through its cytoskeletal effects, providing an additional anti-cancer mechanism relevant to this malignancy [2] [3]. The drug demonstrates good blood-brain barrier penetration and is not a substrate for CYP3A4 or proteins involved in multidrug resistance (P-glycoprotein, multidrug resistance proteins, and breast cancer resistance protein), potentially allowing it to overcome common resistance mechanisms [1].

Clinical Trial Efficacy Data

The phase Ib/II study (NCT03752099) enrolled men with mCRPC who had progressed on at least one prior androgen receptor-targeting agent. The trial design consisted of a phase Ib dose-escalation portion (n=39) using a 3+3 design with doses ranging from 4.5-81 mg, followed by a phase II expansion portion (n=41) at the recommended phase II dose of 63 mg daily [1].

Table 1: Efficacy Outcomes from Phase Ib/II Clinical Trial

Efficacy Parameter Result Patient Population
Objective Response Rate (RECIST 1.1) 20.7% (6 of 29 patients) Patients with measurable disease [1]
Response Breakdown 1 complete response, 5 partial responses Patients with measurable disease [1]
PSA Declines 29.2% (14 of 48 patients) All patients receiving ≥63 mg [1]
Median Radiographic PFS 11.4 months All patients receiving ≥63 mg (n=55) [1]
Durable Responses >2.75 years Long-term responders [1]

In the phase Ib portion, among 10 patients who reached at least 4 cycles of continuous dosing, 6 had any PSA response, with 2 achieving ≥50% PSA decline. Two patients had partial responses, while the remaining 8 achieved stable disease. The median radiographic progression-free survival (rPFS) in this group was greater than 12 months (range: 6.0-28+ months) [4].

Safety and Tolerability Profile

This compound demonstrated a favorable safety profile at the 63 mg daily dose, with no clinically significant neurotoxicity or neutropenia observed—common limitations with taxane chemotherapy [1] [5] [4].

Table 2: Safety Profile of this compound 63 mg Daily Dosing

Adverse Event All Grades Frequency Grade ≥3 Frequency Notes
Diarrhea Most common 7.4% Predominantly Grade 1-2 [1]
Fatigue Common 5.6% Predominantly Grade 1-2 [1]
ALT Elevation Common 5.6% Predominantly Grade 1-2 [1]
AST Elevation Common 3.7% Predominantly Grade 1-2 [1]
Nausea Common Not reported Predominantly Grade 1-2 [2] [3]
Neutropenia Not observed Not observed [1] [4]
Neurotoxicity Not observed Not observed [1] [4]

The most common adverse events were gastrointestinal in nature (diarrhea, nausea) and fatigue, which were predominantly Grade 1-2 and manageable. The maximum tolerated dose (MTD) was not reached in the phase Ib portion, supporting the feasibility of chronic oral daily dosing [1] [2].

Experimental Protocols

Clinical Trial Design Protocol

Study Title: Phase Ib/II, Multicenter, Open-Label Study of this compound in Men with Metastatic Castration-Resistant Prostate Cancer [1]

Patient Population:

  • Key Inclusion Criteria: Men >18 years with mCRPC (PCWG3 criteria), PSA ≥2.0 ng/mL, ECOG performance status ≤2, progression on at least one novel androgen receptor-targeting agent [1]
  • Phase Ib: Allowed one prior taxane chemotherapy for mCRPC [1]
  • Phase II: No prior chemotherapy for mCRPC permitted [1]

Phase Ib Dose Escalation Design:

  • Utilized standard 3+3 design [1]
  • Dose levels: 4.5, 9, 18, 36, 63, and 81 mg [1]
  • Initial schedule: 7 days on/14 days off in 21-day cycles [1]
  • Intrapatient dose escalation and increased frequency allowed based on tolerance [1]
  • DLT period defined as first 4 weeks of treatment [1]

Phase II Expansion:

  • Patients received recommended phase II dose of 63 mg daily [1]
  • Primary objectives: Safety, MTD, and recommended phase II dose [1]
  • Secondary objectives: Antitumor activity by PCWG3 and RECIST 1.1 criteria [1]

Efficacy Assessment:

  • Radiographic assessments performed regularly [1]
  • PSA levels measured periodically [1]
  • Objective tumor response evaluated per RECIST 1.1 [1]

Safety Assessment:

  • Adverse events monitored continuously and graded per CTCAE v5.0 [1]
  • Dose-limiting toxicities defined as: Grade 4 neutropenia or Grade 3 febrile neutropenia; Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage; Grade 3-4 non-hematologic toxicity (with specific exceptions); specific liver enzyme elevations; any toxicity judged unsafe by investigators [1]
Preclinical Assessment Protocol

Microtubule Disruption Assay:

  • Purpose: Evaluate this compound's effect on microtubule polymerization and cytoskeletal integrity [1]
  • Methods: Cell-free tubulin polymerization assays; immunofluorescence staining of microtubules in prostate cancer cell lines; comparison with other microtubule-targeting agents (taxanes, vinca alkaloids) [1]
  • Endpoint Measurements: Tubulin polymerization kinetics; microtubule organization and fragmentation; cytoskeletal morphology [1]

Androgen Receptor Transport Assay:

  • Purpose: Assess impact of cytoskeletal disruption on androgen receptor trafficking [2] [3]
  • Methods: Prostate cancer cell lines with AR reporter constructs; immunofluorescence and live-cell imaging of AR localization; measurement of AR transcriptional activity [1]
  • Endpoint Measurements: AR nuclear translocation; ARE-driven reporter activity; expression of AR target genes [1]

Antiproliferative Activity Assessment:

  • Purpose: Determine this compound's inhibitory effects across prostate cancer models [1]
  • Methods: Cell viability assays (MTT, CellTiter-Glo) in various prostate cancer cell lines (including those resistant to androgen receptor-targeting agents and taxanes); xenograft studies in immunodeficient mice [1]
  • Endpoint Measurements: IC50 values; tumor growth inhibition; time to tumor progression [1]

Current Clinical Development Status

Based on the positive phase Ib/II results, the phase III VERACITY trial (NCT04844749) is currently enrolling patients [1] [5] [6].

VERACITY Trial Design:

  • Population: Chemotherapy-naïve men with mCRPC who failed at least one androgen receptor targeting agent [3] [6]
  • Design: Open-label, randomized (2:1), multicenter [3]
  • Intervention: this compound 32 mg daily (with similar bioavailability to the 63 mg formulation used in earlier studies) versus alternative androgen receptor targeting agent (control) [3]
  • Primary Endpoint: Radiographic progression-free survival [3]
  • Target Enrollment: Approximately 245 patients [3]
  • Clinical Sites: 45 centers in the US and Europe [3] [6]

The promising efficacy and favorable safety profile observed in early-phase trials, along with its novel mechanism of action and oral administration, position this compound as a potential treatment option for mCRPC patients who have progressed on androgen receptor-targeting agents [6].

Schematic Diagrams

Mechanism of Action Pathway

G This compound This compound Binds colchicine site\non β-tubulin Binds colchicine site on β-tubulin This compound->Binds colchicine site\non β-tubulin Targets Hydrogen bonds to\nunique α-tubulin site Hydrogen bonds to unique α-tubulin site This compound->Hydrogen bonds to\nunique α-tubulin site Targets Represses β-tubulin\ntranscription Represses β-tubulin transcription This compound->Represses β-tubulin\ntranscription Direct Effect Inhibits microtubule\npolymerization Inhibits microtubule polymerization Binds colchicine site\non β-tubulin->Inhibits microtubule\npolymerization Cross-links\nα and β subunits Cross-links α and β subunits Hydrogen bonds to\nunique α-tubulin site->Cross-links\nα and β subunits Microtubule\nfragmentation Microtubule fragmentation Inhibits microtubule\npolymerization->Microtubule\nfragmentation Microtubule\ndepolymerization Microtubule depolymerization Cross-links\nα and β subunits->Microtubule\ndepolymerization Cytoskeleton\ndisruption Cytoskeleton disruption Microtubule\nfragmentation->Cytoskeleton\ndisruption Microtubule\ndepolymerization->Cytoskeleton\ndisruption Disrupts AR transport Disrupts AR transport Cytoskeleton\ndisruption->Disrupts AR transport In Prostate Cancer G2-M cell cycle arrest G2-M cell cycle arrest Cytoskeleton\ndisruption->G2-M cell cycle arrest Activates caspase-3/9 Activates caspase-3/9 G2-M cell cycle arrest->Activates caspase-3/9 Induces apoptosis Induces apoptosis Activates caspase-3/9->Induces apoptosis Overcomes drug\nresistance Overcomes drug resistance Represses β-tubulin\ntranscription->Overcomes drug\nresistance

Clinical Development Workflow

G Phase Ib/II Trial\n(NCT03752099) Phase Ib/II Trial (NCT03752099) Phase Ib (n=39) Phase Ib (n=39) Phase Ib/II Trial\n(NCT03752099)->Phase Ib (n=39) Components Phase II (n=41) Phase II (n=41) Phase Ib/II Trial\n(NCT03752099)->Phase II (n=41) Components Ongoing Phase III VERACITY Ongoing Phase III VERACITY Phase Ib/II Trial\n(NCT03752099)->Ongoing Phase III VERACITY Led to 3+3 dose escalation 3+3 dose escalation Phase Ib (n=39)->3+3 dose escalation Design 4.5-81 mg doses 4.5-81 mg doses Phase Ib (n=39)->4.5-81 mg doses Dose Range 7 days on/14 days off 7 days on/14 days off Phase Ib (n=39)->7 days on/14 days off Initial Schedule 63 mg daily 63 mg daily Phase II (n=41)->63 mg daily RP2D No prior chemo No prior chemo Phase II (n=41)->No prior chemo Population MTD not reached MTD not reached 3+3 dose escalation->MTD not reached Result Favorable safety profile Favorable safety profile 63 mg daily->Favorable safety profile Finding 11.4 month median rPFS 11.4 month median rPFS 63 mg daily->11.4 month median rPFS Efficacy No significant neurotoxicity No significant neurotoxicity Favorable safety profile->No significant neurotoxicity Feature No significant neutropenia No significant neutropenia Favorable safety profile->No significant neutropenia Feature Mostly G1-2 GI events Mostly G1-2 GI events Favorable safety profile->Mostly G1-2 GI events Feature 32 mg vs alternative AR agent 32 mg vs alternative AR agent Ongoing Phase III VERACITY->32 mg vs alternative AR agent Design rPFS primary endpoint rPFS primary endpoint Ongoing Phase III VERACITY->rPFS primary endpoint Endpoint

References

Comprehensive Application Notes and Protocols: Sabizabulin for COVID-19 ARDS Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Sabizabulin (VERU-111) is an oral, first-in-class, new chemical entity that functions as a microtubule disruptor with dual anti-inflammatory and host-mediated antiviral properties. This novel small molecule (chemical formula: C21H19N3O4) represents a significant advancement in the therapeutic approach to viral-induced Acute Respiratory Distress Syndrome (ARDS), particularly in hospitalized patients with moderate to severe COVID-19 who are at high risk for ARDS and death [1] [2].

The compound's unique mechanism involves binding to the colchicine binding site on the β-tubulin subunit while also interacting with a novel site on the α-tubulin subunit, causing cross-linking between α and β tubulin subunits. This action results in low nanomolar inhibition of microtubule formation and induction of microtubule depolymerization [3] [1]. Unlike taxanes that stabilize microtubules, this compound targets the colchicine-binding site to inhibit microtubule polymerization and induce depolymerization [3]. This unique mechanism causes microtubule fragmentation and disruption of the cytoskeleton, which differs significantly from what has been observed with other microtubule-targeting agents [3].

The therapeutic effects in COVID-19 ARDS are mediated through multiple pathways:

  • Antiviral activity: By disrupting microtubule function, this compound impedes intracellular trafficking of SARS-CoV-2 viral particles, thereby reducing viral replication and spread [1] [2]
  • Anti-inflammatory effects: The drug inhibits the release of pro-inflammatory cytokines and disrupts the activities of inflammatory cells, potentially mitigating the cytokine storm characteristic of severe COVID-19 [4] [1]
  • Endothelial protection: By maintaining endothelial barrier function, this compound may reduce vascular leakage and pulmonary edema associated with ARDS [4]

Table 1: Key Characteristics of this compound

Property Description
Chemical Class 2-aryl-4-benzoyl imidazole derivative
Molecular Weight 377.400 g·mol⁻¹
Mechanism Dual α/β tubulin binding leading to microtubule disruption
Administration Oral
Primary Indications COVID-19 ARDS, metastatic castration-resistant prostate cancer
Development Status Phase 3 completed for COVID-19, Fast Track designation

Clinical Evidence and Efficacy Data

Phase 3 Clinical Trial Results

The efficacy profile of this compound in COVID-19 ARDS was established through a randomized, multicenter, placebo-controlled Phase 3 clinical trial involving hospitalized patients with moderate to severe COVID-19 at high risk for ARDS and death. The trial demonstrated compelling mortality reductions, leading to its early termination by an independent Data Monitoring Committee due to overwhelming efficacy [5].

The study enrolled 204 patients randomly assigned (2:1) to receive either 9 mg of oral this compound or placebo daily for up to 21 days, in addition to standard of care. Baseline characteristics were similar between treatment groups. The primary endpoint was all-cause mortality up to day 60 [5].

Table 2: Phase 3 Clinical Trial Efficacy Outcomes for this compound in COVID-19 ARDS

Efficacy Parameter This compound (n=134) Placebo (n=70) Relative Reduction Statistical Significance
All-cause Mortality 20.2% (19/94) 45.1% (23/51) 55.2% P=0.0042
Absolute Mortality Reduction 24.9 percentage points - - Odds Ratio: 3.23 (95% CI: 1.45-7.22)
ICU Days - - 43% relative reduction P=0.0013
Mechanical Ventilation Days - - 49% relative reduction P=0.0013
Hospital Days - - 26% relative reduction P=0.0277
Biomarker Evidence and Predictive Capacity

In COVID-19 ARDS, several inflammatory biomarkers have demonstrated predictive capacity for mortality risk assessment. A retrospective cohort study of 122 patients with COVID-19 ARDS treated with high-dose corticosteroids revealed that specific biomarker thresholds could predict all-cause hospital mortality with moderate accuracy [6].

Table 3: Inflammatory Biomarkers and Their Predictive Capacity for Mortality in COVID-19 ARDS

Biomarker Predictive Threshold Timing Sensitivity Specificity
Ferritin >1281 µg/L Baseline 62% 64%
Leukocyte Count >13.7 × 10⁹/L Baseline 42% 79%
Neutrophil-to-Lymphocyte Ratio (NLR) >12.1 Baseline 61% 77%
C-reactive Protein (CRP) >50 mg/L Day 6 50% 75%
Interleukin-6 (IL-6) >67 mg/L Day 7 56% 79%
Lactate Dehydrogenase (LDH) >396 U/L Day 6 38% 83%

The neutrophil-to-lymphocyte ratio demonstrated the most consistent association with mortality over time, remaining significant for all days except day 1 after commencing treatment (sensitivity 36-68%, specificity 72-92%) [6]. Additional biomarkers including D-dimer, procalcitonin, and ferritin have also shown prognostic value in monitoring COVID-19 ARDS progression and treatment response [7].

Experimental Protocols and Methodologies

Clinical Trial Protocol for this compound in COVID-19 ARDS

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.

Patient Population:

  • Hospitalized adult patients (≥18 years) with moderate to severe COVID-19
  • High risk for ARDS and death as determined by clinical criteria
  • Positive SARS-CoV-2 PCR test or high clinical suspicion
  • Requiring supplemental oxygen or mechanical ventilation

Exclusion Criteria:

  • Pregnancy or breastfeeding
  • Alanine aminotransferase/aspartate aminotransferase >3× upper limit of normal (ULN) with concomitant total bilirubin >2× ULN
  • Expected transfer to another non-study hospital within 72 hours
  • Participation in other investigational drug trials

Treatment Protocol:

  • Randomization: 2:1 ratio (this compound:placebo)
  • Intervention: this compound 9 mg oral daily or matching placebo
  • Treatment Duration: Up to 21 days or until hospital discharge, whichever occurs first
  • Concomitant Medications: Standard of care according to institutional protocols

Endpoint Assessment:

  • Primary Endpoint: All-cause mortality through Day 60
  • Secondary Endpoints:
    • Days in intensive care unit (ICU)
    • Days on mechanical ventilation
    • Days in hospital
    • Incidence of respiratory failure
    • Time to clinical improvement

Statistical Considerations:

  • Sample size calculation based on assumed mortality rate of 45% in placebo group
  • Interim analysis planned after 150 patients reached Day 60 endpoint
  • Stratified log-rank test for mortality comparison
  • Two-sided significance level of P<0.05 considered statistically significant
Biomarker Assessment Protocol

Sample Collection:

  • Blood samples collected at baseline (prior to first dose) and daily until Day 7 or discharge
  • Timing: Samples drawn closest to 8 AM each day
  • Processing: Centrifugation at 3000 Rcf for 5 minutes at room temperature
  • Storage: Serum aliquots stored at -80°C until analysis

Analytical Methods:

  • CRP and D-dimer: Turbidimetric method (C502 Cobas assay)
  • Ferritin, PCT, and IL-6: Electro-Chemi Luminescent Immuno Assay (ECLIA) tests (E801 Cobas assay)
  • Leukocyte counts: Sysmex automated cell counters with May-Grünwald/Giemsa staining confirmation
  • LDH: Enzymatic analysis

Quality Control:

  • All assays performed according to manufacturer specifications
  • Internal quality control samples run with each batch
  • Participation in external quality assurance programs
Preclinical Study Protocol for Influenza-Induced ARDS Model

Animal Model:

  • Species: Mice
  • Induction: H1N1 influenza virus administered via intranasal route
  • Controls: Saline (negative control), dexamethasone (anti-inflammatory control), oseltamivir (direct antiviral control)

Treatment Groups:

  • Group 1: this compound (various doses)
  • Group 2: Dexamethasone (1 mg/kg)
  • Group 3: Oseltamivir (standard dose)
  • Group 4: Saline control
  • Group 5: Untreated H1N1 infection

Assessment Parameters:

  • Clinical signs and body weight daily
  • Lung function measurements (Penh) longitudinally
  • Bronchioalveolar lavage (BAL) for inflammatory cell counts and cytokine levels
  • Histopathologic examination of lung tissue
  • Cytokine analysis: IL-6, TNF-α, IFN-γ, CXCL-10, KC

Statistical Analysis:

  • Comparison between groups using ANOVA with post-hoc tests
  • P-value <0.05 considered statistically significant
  • False discovery rate control using Benjamini-Hochberg method for multiple comparisons

Regulatory Status and Future Directions

Current Regulatory Status

This compound has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19 [4]. Following the positive Phase 3 clinical trial results, Veru Inc. has been in discussions with the FDA regarding regulatory submission pathways. In September 2023, the company reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population to include all hospitalized adult patients with any type of viral-induced ARDS, including those caused by influenza, RSV, and SARS-CoV-2 [8].

This expanded indication represents a significant opportunity to address the unmet medical need across viral ARDS, with the FDA acknowledging that ARDS is a well-defined disease with high mortality rates (27-45%) [8]. The agreed-upon Phase 3 study may serve as a single registration trial for New Drug Application (NDA) submission, potentially accelerating the approval timeline.

Future Clinical Development

The future development of this compound encompasses several strategic directions:

  • Broader Viral ARDS Indication: The planned Phase 3 trial will enroll 408 patients with viral ARDS from various pathogens, with all-cause mortality at Day 60 as the primary endpoint [8]
  • Influenza-Specific Studies: Based on compelling preclinical data in influenza models, a Phase 3 clinical trial in hospitalized influenza patients at high risk for ARDS is planned [4]
  • Oncology Applications: Continued development in metastatic castration-resistant prostate cancer and other malignancies [3] [2]
  • Additional Viral Indications: Pre-IND discussions with FDA regarding development for smallpox virus using the Animal Rule pathway [8]

Visual Representations

Mechanism of Action Pathway

G This compound This compound MicrotubuleDisruption Microtubule Disruption This compound->MicrotubuleDisruption AntiviralEffect Antiviral Effect MicrotubuleDisruption->AntiviralEffect Disrupts viral trafficking AntiInflammatoryEffect Anti-inflammatory Effect MicrotubuleDisruption->AntiInflammatoryEffect Inhibits cytokine release ClinicalBenefit Clinical Benefit: Reduced Mortality AntiviralEffect->ClinicalBenefit Reduces viral load AntiInflammatoryEffect->ClinicalBenefit Mitigates cytokine storm

Diagram 1: this compound's dual mechanism of action in COVID-19 ARDS, showing both antiviral and anti-inflammatory pathways leading to clinical benefit

Clinical Development Pathway

G Preclinical Preclinical Studies Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Dose Finding) Phase1->Phase2 COVIDPhase3 COVID-19 Phase III Phase2->COVIDPhase3 COVID-19 indication ExpandedPhase3 Expanded Viral ARDS Phase III COVIDPhase3->ExpandedPhase3 Expanded to all viral ARDS RegulatorySubmission Regulatory Submission ExpandedPhase3->RegulatorySubmission Potential NDA pathway

Diagram 2: Clinical development pathway for this compound showing expansion from COVID-19 to broader viral ARDS indication

Conclusion

This compound represents a promising therapeutic approach for COVID-19 ARDS and potentially other forms of viral-induced ARDS. Its dual mechanism of action—combining direct antiviral effects with broad anti-inflammatory properties—addresses key pathological processes in severe COVID-19. The compelling mortality reduction demonstrated in the Phase 3 clinical trial, coupled with a favorable safety profile, positions this compound as a potential significant advancement in the management of critically ill COVID-19 patients.

The ongoing development program, now expanded to include all forms of viral ARDS, may provide an important treatment option for a range of serious respiratory infections beyond COVID-19. Further research should focus on biomarker identification to optimize patient selection and continued exploration of this compound's potential in other clinical contexts where microtubule disruption may provide therapeutic benefit.

References

Comprehensive Application Notes and Protocols: Evaluating Sabizabulin in HER2+ Breast Cancer Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HER2+ Breast Cancer and Sabizabulin

Human epidermal growth factor receptor 2-positive (HER2+) breast cancer represents approximately 15-20% of all breast cancer cases and is characterized by an aggressive clinical course with increased recurrence rates and metastasis to distant organs including lung, bone, and brain [1] [2]. Current frontline therapy for HER2+ metastatic breast cancer relies on combination regimens incorporating targeted antibodies (trastuzumab and pertuzumab) with microtubule inhibitors in the taxane class (paclitaxel or docetaxel) [1]. While these regimens have improved patient outcomes, their clinical efficacy is substantially limited by the development of chemoresistance and significant treatment-related toxicities, including hematological complications and dose-limiting neurotoxicity [1] [2].

This compound (formerly VERU-111) represents a novel therapeutic agent belonging to the colchicine-binding site inhibitors (CBSIs), which function as microtubule destabilizing agents [1] [2]. This potent, orally bioavailable small molecule inhibitor demonstrates promising potential to overcome key limitations of taxane therapy through several distinct advantages: (1) ability to circumvent P-glycoprotein-mediated drug resistance; (2) oral bioavailability without requiring surfactant-based formulations; (3) favorable toxicity profile with reduced incidence of neurotoxicity and neutropenia compared to taxanes; and (4) demonstrated efficacy in taxane-resistant models [1] [2]. Preclinical studies have established that this compound effectively inhibits tumor growth and metastasis in triple-negative breast cancer models, and recent investigations have extended these findings to HER2+ breast cancer subtypes [1].

Experimental Models for HER2+ Breast Cancer

Cell Line-Derived Xenograft (CDX) Models

CDX models utilizing established HER2+ breast cancer cell lines provide a standardized, reproducible platform for initial therapeutic efficacy assessment. The BT474 cell line (ER+/PR+/HER2+) represents a luminal B molecular subtype that is widely used in preclinical therapeutic studies [1]. Additional HER2+ cell lines including SKBR3 (ER-/PR-/HER2+), AU565 (ER-/PR-/HER2+; lapatinib-sensitive), and JIMT-1 (ER-/PR-/HER2+; lapatinib-resistant) offer valuable models for evaluating therapies across different HER2+ molecular contexts and resistance profiles [1] [3]. These cell lines are typically maintained in RPMI-1640 or DMEM media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin under standard culture conditions (37°C, 5% CO2) [1].

Patient-Derived Xenograft (PDX) Models

PDX models generated through direct implantation of patient tumor tissue into immunocompromised mice better preserve the original tumor heterogeneity, stromal components, and clinical relevance [4]. The HCI-12 PDX model (ER-/PR-/HER2+) derived from a metastatic HER2+ breast cancer has been specifically utilized in this compound efficacy studies [1]. PDX models are particularly valuable for assessing therapeutic responses in treatment-resistant settings and for evaluating effects on metastatic dissemination, providing enhanced predictive value for clinical translation [1] [4].

Optimal Xenograft Implantation Techniques

The selection of implantation methodology significantly influences tumor engraftment rates, growth characteristics, and metastatic potential:

  • Orthotopic implantation into the mammary fat pad more accurately recapitulates the native tumor microenvironment, resulting in improved metastatic propensity and therapeutic responses that better mirror clinical behavior [4]. This approach is particularly recommended for metastasis studies and evaluation of tumor-stroma interactions.

  • Subcutaneous implantation offers technical simplicity and facilitates direct tumor volume monitoring through caliper measurements, but may not fully replicate the complex tumor microenvironment of the native mammary tissue [4].

For both approaches, female immunocompromised mice (Nod-Scid-Gamma or Balb/c-nude, 5-6 weeks old) are recommended as hosts to permit engraftment of human tumor cells [1] [5]. Proper preparation of tumor cells (typically 3-5×10^6 cells in 100μL of 10% Matrigel for orthotopic implantation) ensures consistent tumor establishment [5].

In Vitro Assessment Protocol

Anti-proliferative Activity Assessment

The concentration-dependent effects of this compound on HER2+ breast cancer cell proliferation are quantified through determination of half-maximal inhibitory concentration (IC50) values:

  • Cell seeding: Plate HER2+ breast cancer cells (BT474, SKBR3, AU565, JIMT-1) in 96-well plates at optimized densities (1-5×10^3 cells/well depending on cell line doubling time) and allow adherence for 24 hours [1].

  • Compound treatment: Prepare this compound in DMSO and serially dilute in complete culture medium to achieve final concentrations typically ranging from 0.1 nM to 1000 nM. Include vehicle control (DMSO alone) and reference controls (e.g., paclitaxel, colchicine).

  • Incubation and quantification: Treat cells for 72-96 hours, then assess viability using standardized assays (MTT, MTS, or CellTiter-Glo). Calculate IC50 values using nonlinear regression analysis of dose-response curves [1].

Clonogenicity and Apoptosis Assays
  • Clonogenic survival assay: Seed cells at low density (500-1000 cells/well in 6-well plates), treat with this compound at relevant concentrations (IC50, 2×IC50, 5×IC50) for 24-48 hours, then replace with drug-free medium and culture for 10-14 days until visible colonies form. Fix, stain with crystal violet, and count colonies (>50 cells) to determine long-term reproductive viability [1].

  • Apoptosis detection: Treat cells with this compound for 24-48 hours, then analyze using Annexin V/propidium iodide staining followed by flow cytometry or caspase activation assays to quantify apoptotic induction [1].

Combination Studies with HER2-Targeted Agents

Evaluate potential synergistic interactions between this compound and HER2-targeted therapies:

  • Treat lapatinib-sensitive (AU565) and lapatinib-resistant (JIMT-1) cells with this compound and lapatinib alone and in combination across a range of concentrations.

  • Analyze combination effects using Chou-Talalay method to calculate combination indices, where values <1 indicate synergy, =1 additivity, and >1 antagonism [1].

Table 1: In Vitro Efficacy Parameters of this compound in HER2+ Breast Cancer Models

Cell Line Molecular Subtype This compound IC50 (nM) Key Findings
BT474 ER+/PR+/HER2+ Low nanomolar range Significant inhibition of proliferation and clonogenicity
SKBR3 ER-/PR-/HER2+ Low nanomolar range Concentration-dependent apoptosis induction
AU565 ER-/PR-/HER2+ Not specified Synergistic activity with lapatinib
JIMT-1 ER-/PR-/HER2+ (lapatinib-resistant) Not specified Synergistic activity with lapatinib despite resistance

In Vivo Xenograft Therapeutic Efficacy Protocol

Xenograft Establishment and Treatment Groups
  • Model generation: Inject HER2+ breast cancer cells (BT474: 3×10^5 cells; patient-derived xenograft fragments: 2-3 mm^3) orthotopically into the mammary fat pad of female immunocompromised mice [1] [4]. Allow tumors to establish until reaching a palpable size (approximately 50-100 mm^3).

  • Randomization and dosing: Randomize tumor-bearing mice into treatment groups (n=6-10 per group) to ensure comparable initial tumor volumes across groups. Administer this compound via oral gavage at optimized doses (e.g., 2.5-10 mg/kg) based on prior toxicity and efficacy studies [1]. Include vehicle control and reference standard (paclitaxel) groups for comparative analysis.

  • Treatment schedule: Administer compounds according to established schedules (e.g., daily oral this compound versus intermittent intraperitoneal paclitaxel) for 3-5 weeks with regular monitoring of tumor volumes and animal weights [1].

Metastasis Inhibition Evaluation
  • Experimental setup: Utilize HCI-12 patient-derived xenograft model known for spontaneous metastasis to evaluate this compound's effects on disseminated disease [1].

  • Assessment methods:

    • Ex vivo bioluminescence imaging: Quantify metastatic burden in lungs and other organs at study endpoint.
    • Histopathological analysis: Section lungs and stain with hematoxylin and eosin to identify and enumerate metastatic foci.
    • Comparative analysis: Evaluate this compound against paclitaxel for relative efficacy in metastasis suppression [1].
Toxicity and Tolerability Monitoring
  • Body weight: Measure twice weekly to assess systemic toxicity.
  • Clinical observations: Monitor for signs of distress, altered mobility, or neurotoxicity.
  • Hematological parameters: Collect blood samples at endpoint for complete blood count analysis.
  • Necropsy examination: Evaluate major organs for gross pathological changes [1].

Table 2: In Vivo Efficacy of this compound in HER2+ Breast Cancer Xenograft Models

Model Type Model Characteristics Treatment Protocol Key Outcomes
BT474 CDX ER+/PR+/HER2+ 2.5-10 mg/kg, oral, daily Significant inhibition of primary tumor growth
HCI-12 PDX ER-/PR-/HER2+, metastatic 2.5-10 mg/kg, oral, daily Inhibition of primary tumor growth and lung metastasis
HCI-12 PDX (metastasis) ER-/PR-/HER2+, metastatic 2.5-10 mg/kg, oral, daily Similar anti-metastatic efficacy to paclitaxel with improved tolerability

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through targeted disruption of microtubule dynamics and induction of apoptotic signaling cascades:

G cluster_1 Functional Outcomes cluster_0 Molecular Mechanisms This compound This compound Microtubule_Destabilization Microtubule_Destabilization This compound->Microtubule_Destabilization Binds colchicine site on β-tubulin Synergy_HER2_Therapy Synergy_HER2_Therapy This compound->Synergy_HER2_Therapy Complementary mechanisms Mitotic_Arrest Mitotic_Arrest Microtubule_Destabilization->Mitotic_Arrest Disrupts spindle assembly Metastasis_Inhibition Metastasis_Inhibition Microtubule_Destabilization->Metastasis_Inhibition Disrupts cytoskeletal dynamics Apoptosis_Activation Apoptosis_Activation Mitotic_Arrest->Apoptosis_Activation Prolonged arrest triggers cell death

Diagram 1: Molecular Mechanisms and Functional Outcomes of this compound in HER2+ Breast Cancer

The molecular mechanism of this compound involves specific binding to the colchicine site on β-tubulin, leading to inhibition of tubulin polymerization and subsequent disruption of microtubule dynamics [1]. This disruption causes mitotic arrest at the G2/M phase of the cell cycle, activating the spindle assembly checkpoint and ultimately triggering mitotic catastrophe and apoptosis in rapidly dividing cancer cells [1]. Additionally, this compound-mediated microtubule disruption impairs intracellular trafficking and cellular motility, contributing to its observed anti-metastatic effects [1].

Notably, this compound demonstrates synergistic activity with HER2-targeted therapies such as lapatinib, even in lapatinib-resistant models, suggesting complementary mechanisms of action that enhance therapeutic efficacy and potentially overcome resistance pathways [1]. This synergy may result from simultaneous targeting of surface receptor signaling (HER2-targeted agents) and intracellular structural components (microtubule-targeting this compound), creating a multi-faceted attack on cancer cell proliferation and survival mechanisms.

Data Analysis and Interpretation Guidelines

Efficacy Evaluation Metrics
  • Tumor volume measurement: Monitor twice weekly using digital calipers, calculating volume using the formula: Volume (mm³) = (Length × Width²) × 0.5 [5].
  • Tumor growth inhibition: Calculate percentage TGI using the formula: %TGI = [1 - (Tfinal_treated - Tinitial_treated) / (Tfinal_control - Tinitial_control)] × 100.
  • Metastatic burden quantification: Express as total photon flux for bioluminescent models or metastatic foci count for histopathological analysis.
  • Statistical analysis: Employ appropriate tests (Student's t-test for two groups, ANOVA for multiple groups) with significance threshold of p < 0.05.
Biomarker and Mechanistic Analysis
  • Microtubule disruption assessment: Analyze tubulin polymerization status and mitotic arrest through immunofluorescence staining for α-tubulin and phospho-histone H3.
  • Apoptosis markers: Evaluate cleavage of caspase-3 and PARP by Western blot analysis of tumor lysates.
  • Proliferation indices: Quantify Ki-67 positive cells through immunohistochemistry.
  • Angiogenesis and metastasis markers: Assess expression of VEGF and MMP-2/MMP-9 in treated versus control tumors [5].

Conclusion and Implementation Notes

The comprehensive experimental protocols outlined herein provide a robust framework for evaluating the efficacy and mechanisms of this compound in HER2+ breast cancer models. Key advantages of this compound include its oral bioavailability, favorable toxicity profile, and demonstrated ability to overcome taxane resistance through distinct molecular targeting of the colchicine-binding site [1] [2]. Implementation of these protocols requires careful attention to model selection, with PDX models offering enhanced clinical relevance for metastasis studies and combination therapies providing opportunities to address therapeutic resistance.

These application notes support the systematic evaluation of this compound as a promising therapeutic candidate for HER2+ breast cancer, with particular value in settings of taxane resistance or when oral administration is preferred. The detailed methodologies enable standardized assessment across research laboratories, facilitating comparative analyses and accelerating the translational development of this novel agent.

References

Sabizabulin patient-derived xenograft PDX model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sabizabulin and PDX Models

This compound (formerly VERU-111) is an orally bioavailable small molecule that targets the colchicine-binding site on tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism overcomes common taxane resistance mediated by P-glycoprotein drug efflux pumps and avoids typical taxane toxicities like severe neutropenia and neuropathy [1] [2].

Patient-Derived Xenograft (PDX) Models are created by directly implanting tumor tissue from a patient into an immunodeficient mouse. These models better preserve the original tumor's heterogeneity, microenvironment, and genetic characteristics compared to traditional cell line-derived models, making them highly predictive for preclinical drug evaluation [3].

Efficacy of this compound in HER2+ Breast Cancer PDX Models

The following table summarizes key preclinical efficacy data for this compound from a study investigating HER2+ breast cancer [1] [4] [5]:

Evaluation Type Model System Treatment Details Key Findings
In Vitro HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1) Low nanomolar concentrations [1] Inhibited proliferation (low nM IC50), induced apoptosis, inhibited clonogenicity [1]. Synergy with lapatinib in lapatinib-resistant cells [1].
In Vivo - Primary Tumor Growth BT474 (ER+/PR+/HER2+) cell-derived xenografts [1] Oral this compound [1] Significant inhibition of primary tumor growth [1].
In Vivo - Primary Tumor & Metastasis HCI-12 (ER-/PR-/HER2+) Metastatic PDX model [1] Oral this compound [1] Suppressed primary tumor growth and inhibited lung metastasis; efficacy comparable to paclitaxel [1].
In Vivo - Safety Profile Preclinical models (mice, rats, dogs) and Phase Ib/II clinical trial in mCRPC [2] Efficacious doses [2] No observed neurotoxicity or neutropenia. Common AEs (Grade 1-2): diarrhea, fatigue. No dose-limiting toxicity defined up to 81 mg [2].

Detailed Experimental Protocol: PDX Model Study of this compound

This protocol outlines the key methodologies from a published study on this compound in a HER2+ PDX model [1].

PDX Model Generation and Maintenance
  • Source Tissue: HCI-12 PDX tumor fragments from a HER2+ (ER-/PR-) breast cancer [1].
  • Host Mice: Female NOD-SCID-Gamma (NSG) mice [1].
  • Engraftment: Tumor fragments are surgically implanted into the mammary fat pad (orthotopic) or subcutaneously [1] [3].
  • Passaging: When tumors reach 1-2 cm³, they are aseptically harvested and re-implanted into new recipient mice to expand the model. The third generation (F3) or later is typically used for drug treatment studies [3].
In Vivo Drug Efficacy Study Design
  • Randomization: When PDX tumors reach a predetermined volume (e.g., 100-200 mm³), tumor-bearing mice are randomized into treatment and control groups. The PDXNet consortium recommends using at least 5-7 mice per group for statistical power [6].
  • Dosing:
    • This compound: Administered orally. The specific dose used in the HCI-12 study is not provided in the abstract, but in vivo studies often use doses previously shown to be effective in other models (e.g., in a prostate cancer Phase Ib/II trial, 63 mg/day was the recommended Phase II dose) [1] [2].
    • Control/Comparator: Typically a vehicle control and often a standard-of-care drug like paclitaxel for comparison [1].
  • Study Duration: Treatment should continue long enough for control tumors to undergo at least two volume doublings [6].
Endpoint Analysis
  • Tumor Volume Measurement: Tumors are measured 2-3 times per week using calipers. Tumor volume is calculated as (length × width²) / 2 [6] [3].
  • Metastasis Assessment: In metastatic models like HCI-12, lungs are collected at endpoint and examined for metastatic nodules, often using histology or bioluminescent imaging if cancer cells are tagged [1].
  • Pharmacodynamic/Mechanistic Analysis: Excised tumors can be analyzed via immunohistochemistry (IHC) or immunoblotting for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67) [1].

The workflow for this protocol can be visualized as follows:

start Start: Patient Tumor Tissue p1 PDX Model Generation Implant tumor fragment into NSG mouse start->p1 p2 Model Expansion Serially passage tumors until F3 generation p1->p2 p3 Drug Efficacy Study Randomize mice with tumors 100-200 mm³ p2->p3 p4 Treatment Administration Oral this compound vs. Control/Comparator p3->p4 p5 Endpoint Analysis Tumor volume measurement Metastasis assessment Tissue analysis (IHC, etc.) p4->p5 end End: Data Analysis & Interpretation p5->end

Consensus Recommendations for PDX Data Analysis

The PDXNet consortium has established standardized metrics to evaluate antitumor activity in PDX studies [6]. The following table compares these key metrics:

Metric Formula/Definition Application & Advantage

| Tumor Growth Inhibition (TGI) | TGI = (1 - (ΔT/ΔC)) × 100 ΔT and ΔC are the change in volume of treated and control groups [6]. | Standard metric for continuous tumor volume data; easy to interpret. | | Best Average Response (BAR) | The largest TGI value observed at any measured timepoint during the study [6]. | Identifies the peak treatment effect. | | Treatment-to-Control (T/C) Ratio | T/C = (Median final tumor volume of Treated / Median final tumor volume of Control) × 100 [6]. | Simple snapshot of activity at study endpoint. | | RECIST 1.1 Criteria (Preclinical Adaptation) | Classifies response into categories (Complete Response, Partial Response, etc.) based on predefined thresholds of tumor shrinkage [6]. | Aligns preclinical findings with clinical trial endpoints for better translation. |

The relationship between this compound's mechanism and its biological effects is summarized below:

moa This compound Mechanism of Action Oral administration → Binds colchicine site on β-tubulin & cross-links α/β tubulin effect1 Microtubule Depolymerization moa->effect1 effect2 Disruption of Cytoskeleton moa->effect2 effect3 Transcription Repression of βIII/βIV tubulin isoforms moa->effect3 outcome1 Cell Cycle Arrest in G2/M Phase effect1->outcome1 outcome2 Induction of Apoptosis (Activation of Caspases) effect1->outcome2 outcome3 Inhibition of Cell Proliferation & Migration effect2->outcome3 effect3->outcome3 Overcomes resistance final Overall Antitumor Effect - Primary tumor growth inhibition - Suppression of metastasis - Overcomes taxane resistance outcome1->final outcome2->final outcome3->final

Application Notes for Researchers

  • Model Selection: For HER2+ breast cancer studies, the HCI-12 model is particularly valuable as it is a metastatic, treatment-naïve PDX that is ER-/PR-/HER2+, representing an aggressive subtype [1].
  • Advantages over Taxanes: this compound's oral bioavailability and favorable toxicity profile distinguish it from taxanes. Its ability to overcome P-gp-mediated resistance makes it a strong candidate for treating taxane-resistant cancers [1] [2].
  • Synergistic Potential: The observed synergy between this compound and the tyrosine kinase inhibitor lapatinib in HER2+ models suggests that combination therapies are a promising area for future investigation [1].

References

Sabizabulin resistance mechanisms P-glycoprotein substrate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of sabizabulin?

    • A1: this compound is an oral cytoskeleton disruptor that targets microtubules. It binds to the colchicine-binding site on β-tubulin and a novel site on α-tubulin, causing cross-linking of tubulin subunits, depolymerization of microtubules, and inhibition of their polymerization. This leads to cell cycle arrest and apoptosis [1] [2] [3].
  • Q2: Is this compound a substrate for P-glycoprotein (P-gp)?

    • A2: No. Preclinical and clinical data indicate that this compound is not a substrate for the P-gp efflux pump. This is a significant advantage as it allows this compound to remain effective in cancer cells that have developed resistance to other drugs, like taxanes, which are P-gp substrates [2] [3].
  • Q3: What is the clinical evidence that this compound can overcome taxane resistance?

    • A3: Preclinical studies in various cancer models, including prostate and breast cancer, show that this compound inhibits the growth of tumor cells that are resistant to paclitaxel. This activity is consistently linked to its ability to evade P-gp mediated efflux [3]. A phase Ib/II clinical trial in men with metastatic castration-resistant prostate cancer (mCRPC) further demonstrated durable antitumor activity, supporting its potential in treating taxane-resistant disease [1].
  • Q4: What are the recommended doses for in vitro experiments?

    • A4: The half-maximal inhibitory concentration (IC₅₀) of this compound varies by cell line. The table below summarizes published IC₅₀ values to help you select a starting dose range for your experiments.
Cancer Cell Line / Model Type IC₅₀ / Effective Dose Key Context
HER2+ Breast Cancer Cells (e.g., BT474, SKBR3) [3] In vitro Low nanomolar range Inhibits proliferation and clonogenicity.
Triple-Negative Breast Cancer (TNBC) Models [3] In vitro & In vivo Low nanomolar (cells); 0.5-1.0 mg/kg (mice) Suppresses tumor growth and metastasis; overcomes taxane resistance.
Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] Clinical (Phase Ib/II) 63 mg/day (Recommended Phase II Dose) Demonstrated preliminary efficacy and a favorable safety profile.

Experimental Protocols & Troubleshooting

Protocol 1: Assessing Resistance to this compound In Vitro

This protocol is adapted from methodologies used to study bacterial resistance to antimicrobial peptides [4].

  • Objective: To experimentally induce and characterize resistance to this compound in cancer cell lines.
  • Materials:
    • Cancer cell line of interest (e.g., PC-3, BT474).
    • This compound (≥98% purity).
    • Complete cell culture medium.
    • Tissue culture flasks/plates.
  • Methodology:
    • Long-term Exposure: Culture cells and passage them daily. Start by adding a sub-inhibitory concentration of this compound (e.g., ½ × IC₅₀) to the medium.
    • Dose Escalation: Every 10-15 passages, or when robust growth is observed, double the concentration of this compound.
    • Monitoring: At each passage or dose increase, determine the new IC₅₀ using a cell viability assay (e.g., MTT, CellTiter-Glo). Store aliquots of cells at -70°C for subsequent genomic/proteomic analysis.
    • Characterization: Compare the morphology, growth rate, and cross-resistance profile (e.g., sensitivity to taxanes, other CBSIs) of the resistant subline to the parental line.
  • Troubleshooting:
    • No resistance observed: Ensure the initial pressure is sub-lethal. The process may require many passages (>50). Consider using a mutagen like UV light followed by selection in high drug concentrations to accelerate the process [4].
    • Contamination: Maintain strict aseptic technique, especially during long-term culture.

Protocol 2: Confirming P-gp Non-Substrate Status

  • Objective: To verify that this compound's efficacy is not compromised by P-gp mediated efflux.
  • Materials:
    • P-gp overexpressing cell line (e.g., LLC-PK1-MDR1).
    • Corresponding parental cell line.
    • Transwell plates.
    • LC-MS/MS for compound quantification.
  • Methodology:
    • Monolayer Efflux Assay: Seed cells on Transwell filters to form a confluent monolayer. Measure the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions [5].
    • Calculation: Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
    • Interpretation: An ER < 2 suggests the compound is not a P-gp substrate. As this compound is reported as a non-substrate, your results should confirm a low ER [5] [6].
  • Troubleshooting:
    • High Efflux Ratio: Verify the integrity of your cell monolayers by measuring transepithelial electrical resistance (TEER). Confirm the functionality of your P-gp expressing cells using a known substrate (e.g., digoxin).

Mechanisms and Workflows

The following diagrams summarize the key advantages of this compound and a general workflow for investigating its resistance.

G This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Not a substrate Microtubules Microtubule Disruption This compound->Microtubules Binds colchicine site Resistance Overcomes P-gp Mediated Resistance This compound->Resistance Taxanes Taxanes Pgp->Taxanes Actively effluxes Taxanes->Microtubules Binds taxane site Apoptosis Apoptosis Microtubules->Apoptosis

G Start Plan Resistance Study ExpDesign Experimental Design • Choose cell line • Select induction method (Long-term exposure vs. UV) Start->ExpDesign InVitro In Vitro Induction & Characterization ExpDesign->InVitro Steps Key Steps: • Culture under drug pressure • Escalate dose over passages • Monitor IC50 shifts • Check for cross-resistance InVitro->Steps Analyze Analyze Mechanisms Steps->Analyze Methods Mechanistic Studies: • Genomic sequencing • Transcriptomics (RNA-seq) • Tubulin isoform expression • Proteolytic activity assays Analyze->Methods

References

Sabizabulin and Taxane Resistance: Core Concepts

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism by which Sabizabulin overcomes taxane resistance?

This compound is a novel orally bioavailable microtubule destabilizing agent that binds to the colchicine-binding site on β-tubulin [1] [2]. Its ability to overcome taxane resistance is based on two key properties:

  • Different Binding Site: Because this compound does not bind to the taxane (paclitaxel) binding site on β-tubulin, its activity is independent of the specific mechanisms that can cause resistance to taxanes [1].
  • Not a P-gp Substrate: this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump [1] [2]. One of the major pathways for taxane resistance is the overexpression of P-gp, which actively pumps taxanes out of cancer cells. This compound bypasses this common resistance mechanism entirely.

The following diagram summarizes this core mechanism and its consequences.

Q2: What in vitro evidence demonstrates this compound's efficacy in taxane-resistant models?

Preclinical studies show this compound's potent activity against cancer cell lines, including those with taxane resistance [1]. The following table summarizes key quantitative data from these experiments.

Cancer Model Experimental Context Key Efficacy Metric Result Significance
Various Cancers (Preclinical) Models with acquired taxane resistance [2] Inhibition of cell proliferation & tumor growth Effective, low nanomolar inhibition Overcomes acquired taxane resistance [2]
Prostate Cancer Models resistant to novel androgen receptor-targeting agents & taxanes [2] Inhibition of cellular proliferation & xenograft growth Effective growth inhibition Active in models with multiple resistance mechanisms [2]
HER2+ Breast Cancer Cell lines (e.g., BT474, SKBR3) [1] Half-maximal inhibitory concentration (IC50) Low nanomolar IC50 values Potent anti-proliferative effect [1]
HER2+ Breast Cancer Cell lines (e.g., BT474, SKBR3) [1] Apoptosis induction Concentration-dependent increase Effectively induces programmed cell death [1]
HER2+ Breast Cancer Cell lines (e.g., BT474, SKBR3) [1] Clonogenicity Significant inhibition Reduces cancer cells' ability to form colonies [1]

Q3: What do clinical trials reveal about this compound's safety and efficacy in patients?

Clinical data confirms this compound's antitumor activity and a safety profile distinct from taxanes. The table below outlines findings from a phase Ib/II trial in metastatic castration-resistant prostate cancer (mCRPC).

Aspect Clinical Phase Findings Comparison to Taxanes
Recommended Phase II Dose Phase Ib 63 mg taken orally once per day [2] [3] Oral bioavailability eliminates need for IV infusion [1]
Common Adverse Events (≥Grade 3) Phase Ib/II (combined, 63 mg dose) Diarrhea (7.4%), Fatigue (5.6%), Elevated ALT (5.6%) [2] [3] Different toxicity profile
Key Absent Toxicities Phase Ib/II No neutropenia or neurotoxicity observed [2] [3] Lacks dose-limiting toxicities of taxanes [1] [2]
Antitumor Activity Phase Ib/II Objective Response Rate (ORR): 20.7% in patients with measurable disease [3] Demonstrates clinical efficacy
Antitumor Activity Phase Ib/II PSA declines: 29.2% of patients [3] Confirms activity in prostate cancer
Treatment Durability Phase Ib/II Median rPFS: 11.4 months; durable responses >2.75 years observed [2] [3] Suggests potential for sustained disease control

Experimental Protocols & Troubleshooting

Q4: What is a standard protocol for testing this compound's efficacy in vitro?

This protocol is adapted from methodologies used in recent publications [1].

Objective: To determine the anti-proliferative effect (IC50) of this compound on a cancer cell line.

Materials:

  • Cancer cell lines (e.g., BT474, SKBR3 for breast cancer).
  • This compound (purity >98%), dissolved in DMSO to create a mM stock solution. Aliquot and store at -20°C or -80°C.
  • Cell culture plates (96-well), cell culture medium, and cell viability assay kit (e.g., MTT, CellTiter-Glo).

Method:

  • Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow cell attachment.
  • Compound Treatment: Prepare a serial dilution of this compound in culture medium to create a concentration range (e.g., 0.1 nM to 10 µM). Ensure the final concentration of DMSO is the same in all wells (typically ≤0.1%). Add 100 µL of each dilution to the wells. Include a vehicle control (DMSO only) and a blank control (medium only). Perform each concentration in triplicate.
  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
  • Viability Assay: Following the manufacturer's protocol, add the viability assay reagent to each well. Incubate for the specified duration and measure the signal (absorbance or luminescence) using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability for each well relative to the vehicle control. Use graphing software to plot log(inhibitor concentration) vs. response and calculate the IC50 value.

Troubleshooting Guide:

Problem Potential Cause Solution
High background signal in controls Contaminated reagents or overcrowded wells Use fresh, sterile reagents. Optimize cell seeding density in a pilot experiment.
No dose-response curve; all wells dead Stock solution concentration error or bacterial contamination Verify stock solution calculations and preparation. Check cells for contamination.
Poor reproducibility between replicates Inconsistent cell seeding or compound pipetting Practice sterile technique, ensure cells are a single-cell suspension when seeding, and use calibrated pipettes.
IC50 value is significantly higher than expected Cell line may be inherently less sensitive or compound has degraded Test a reference cell line known to be sensitive. Use a fresh aliquot of this compound.

Q5: Are there any known drug resistance mechanisms or safety concerns with this compound?

  • Resistance Mechanisms: While this compound is designed to overcome common resistance mechanisms like P-gp efflux, the possibility of cancer cells developing other forms of resistance (e.g., tubulin mutations) cannot be ruled out and is a subject of ongoing research [1] [2].
  • Safety Profile: The most common Grade ≥3 adverse events observed in clinical trials were diarrhea (7.4%) and fatigue (5.6%). Notably, no neutropenia or significant neurotoxicity was reported, which are typical dose-limiting toxicities of taxane chemotherapy [2] [3]. Liver function (ALT/AST) elevations were also observed and should be monitored [2].

References

Was neurotoxicity or neutropenia observed with sabizabulin?

Author: Smolecule Technical Support Team. Date: February 2026

No. Clinical studies consistently reported an absence of significant neurotoxicity and neutropenia in patients treated with sabizabulin [1] [2] [3].

This is a key differentiator from taxane chemotherapy, where these toxicities are common and often dose-limiting. The favorable safety profile is attributed to this compound's unique mechanism of action, which involves binding to the colchicine site on β-tubulin and a unique site on α-tubulin, leading to a different effect on microtubules compared to taxanes [2] [4].

Safety and Efficacy Data from Clinical Trials

The following tables summarize the safety and preliminary efficacy data from a Phase 1b/II clinical trial in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent [1] [2] [3].

Table 1: Safety Profile of this compound (63 mg daily dose) Data combined from Phase 1b/II studies (n=54)

Adverse Event (AE) Incidence of Grade ≥3 AEs Notes
Diarrhea 7.4% Predominantly Grade 1-2 gastrointestinal events were the most common AEs [1] [3].
Fatigue 5.6% Mostly low grade (Grade 1-2) [1] [3].
ALT Elevation 5.6% -
AST Elevation 3.7% -
Nausea 1.9% -
Vomiting 1.9% -
Back Pain 1.9% -
Neurotoxicity Not Observed Specifically highlighted as absent [1] [2].
Neutropenia Not Observed Specifically highlighted as absent, a known toxicity of taxanes [1] [2] [3].

Table 2: Preliminary Efficacy Data (Patients receiving ≥63 mg) Data assessed using PCWG3 and RECIST 1.1 criteria [1] [2] [3]

Efficacy Measure Result
Objective Response Rate (ORR) 20.7% (6 of 29 patients with measurable disease)
• Complete Response (CR) 1 patient
• Partial Response (PR) 5 patients
Patients with any PSA decline 29.2% (14 of 48 patients)
Median Radiographic Progression-Free Survival (rPFS) 11.4 months (n=55)
Durable Responses Lasting >2.75 years observed

Recommended Experimental Protocols for Safety Assessment

For researchers designing non-clinical or translational studies to investigate this compound's safety profile, the following methodologies from the literature can serve as a guide.

1. Clinical Trial Protocol for Safety and Tolerability (Phase Ib/II) This design is used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) [1] [2].

  • Study Design: Multicenter, open-label, using a 3+3 dose escalation design.
  • Patient Population: Patients with mCRPC who have progressed on prior androgen receptor-targeting therapy. Prior taxane chemotherapy may be allowed in the Phase Ib portion.
  • Dosing: Escalating daily oral doses (e.g., 4.5 mg to 81 mg) are tested. The schedule may start with 7 days on/14 days off in 21-day cycles, with intrapatient escalation to more frequent or continuous dosing if tolerated.
  • DLT Evaluation: The DLT assessment period is the first 4 weeks of treatment. DLTs are defined as:
    • Grade 4 neutropenia or Grade 3 febrile neutropenia.
    • Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage.
    • Grade 3-4 non-hematologic toxicity (with specific exceptions for manageable GI events).
    • Specific liver enzyme elevations (ALT/AST >3x ULN with bilirubin >2x ULN).
  • Safety Monitoring: Toxicities are graded throughout the study using CTCAE v5.0. Special attention is paid to the absence of neurotoxicity and neutropenia.

2. Preclinical In Vivo Safety and Efficacy Assessment This protocol is used to evaluate this compound's antitumor activity and confirm its lack of key toxicities in animal models [4].

  • Animal Models: Use immunocompromised mice (e.g., NOD-SCID-Gamma or NSG mice) implanted with relevant human cancer cell line xenografts or patient-derived xenografts (PDX).
  • Dosing: Administer this compound via oral gavage at efficacious doses (e.g., previously studied ranges in cancer models). Include a control group and a comparator group (e.g., paclitaxel).
  • Efficacy Endpoints:
    • Tumor Volume: Measure regularly to calculate tumor growth inhibition.
    • Metastasis: In metastatic models, quantify lung or other distant metastases at endpoint.
  • Toxicity Endpoints:
    • Hematology: Perform complete blood counts (CBC) at study end to assess for neutropenia and other cytopenias.
    • Clinical Observations: Monitor mice for signs of neurotoxicity, such as gait abnormalities, paralysis, or tremors.
    • Histopathology: Examine nervous tissue (e.g., sciatic nerve) post-study for structural damage.

Mechanism of Action and Safety Differentiation

The diagram below illustrates this compound's unique mechanism, which underlies its distinct safety profile.

G This compound This compound Binds Colchicine Site\non β-tubulin & α-tubulin Binds Colchicine Site on β-tubulin & α-tubulin This compound->Binds Colchicine Site\non β-tubulin & α-tubulin Microtubule Microtubule Disruption Disruption Microtubule->Disruption Inhibits Polymerization\n& Induces Depolymerization Inhibits Polymerization & Induces Depolymerization Disruption->Inhibits Polymerization\n& Induces Depolymerization Antitumor Antitumor Safety Safety Binds Colchicine Site\non β-tubulin & α-tubulin->Microtubule Cell Cycle Arrest (G2-M)\n& Apoptosis Cell Cycle Arrest (G2-M) & Apoptosis Inhibits Polymerization\n& Induces Depolymerization->Cell Cycle Arrest (G2-M)\n& Apoptosis Cell Cycle Arrest (G2-M)\n& Apoptosis->Antitumor Not a P-gp Substrate Not a P-gp Substrate Overcomes Taxane Resistance Overcomes Taxane Resistance Not a P-gp Substrate->Overcomes Taxane Resistance Overcomes Taxane Resistance->Antitumor Different Binding Site\nthan Taxanes Different Binding Site than Taxanes No Significant Neurotoxicity No Significant Neurotoxicity Different Binding Site\nthan Taxanes->No Significant Neurotoxicity No Significant Neurotoxicity->Safety Unique α-tubulin Binding Unique α-tubulin Binding No Significant Neutropenia No Significant Neutropenia Unique α-tubulin Binding->No Significant Neutropenia No Significant Neutropenia->Safety

Key Takeaways for Researchers

  • Clinical Safety Profile is Established: The absence of neurotoxicity and neutropenia is a consistent finding in human trials, making it a critical point for investigators considering this compound in their therapeutic strategies.
  • Ongoing Research: The promising Phase 1b/II data supported the initiation of a Phase III trial (VERACITY) for prostate cancer and exploration in other cancers, including breast cancer [1] [5] [4].
  • Differentiation from Taxanes: this compound's oral bioavailability and distinct toxicity profile position it as a potential alternative to intravenous taxanes, particularly in patients where neurotoxicity or neutropenia is a concern [4] [3].

References

Sabizabulin solid state forms polymorphs stability

Author: Smolecule Technical Support Team. Date: February 2026

Documented Solid-State Forms of Sabizabulin

The following solid-state forms of this compound have been identified in a recent patent. The table summarizes these forms, but quantitative stability or solubility data for comparison is not available in the searched literature [1].

Form Name Type Key Identification Method Reported Characteristics (from Patent)
Form 1 Crystalline (Free Base) XRPD Characteristic XRPD pattern [1].
Form 2 Crystalline (Free Base) XRPD Characteristic XRPD pattern [1].
Form 3 Crystalline (Free Base) XRPD Characteristic XRPD pattern [1].
HCl Form A Crystalline (Salt) XRPD Characteristic XRPD pattern [1].
HCl Form B Crystalline (Salt) XRPD Characteristic XRPD pattern [1].
HCl Form C Crystalline (Salt) XRPD Characteristic XRPD pattern [1].
Form 20 Crystalline (Free Base) XRPD Characteristic XRPD pattern [1].
Amorphous Amorphous (Free Base) XRPD Characteristic XRPD pattern [1].

Core Techniques for Solid-State Analysis

A comprehensive polymorph investigation relies on a suite of analytical techniques to fingerprint different forms and understand their stability [2]. The following workflow outlines the key stages in a solid-state screening and characterization process.

G Start Start: Polymorph Screening Crystallization Crystallization Methods Start->Crystallization S1 Solution Crystallization (e.g., solvent/anti-solvent, cooling, evaporation) Crystallization->S1 S2 Slurry Conversion Crystallization->S2 S3 Crystallization from Melt Crystallization->S3 S4 Other Methods (e.g., vapor diffusion, grinding) Crystallization->S4 Analysis Solid-State Analysis S1->Analysis S2->Analysis S3->Analysis S4->Analysis A1 X-Ray Powder Diffraction (XRPD) Analysis->A1 A2 Thermal Methods (DSC, TGA, Hot-Stage Microscopy) Analysis->A2 A3 Spectroscopic Methods (ssNMR, Raman, FT-IR) Analysis->A3 A4 Others (DVS, Solubility, Microscopy) Analysis->A4 Outcome Outcome: Form Identification & Stability Assessment A1->Outcome A2->Outcome A3->Outcome A4->Outcome

Here is a summary of common techniques used for characterization, as referenced in the general literature on pharmaceuticals [3] [2] [4].

Technique Primary Application in Polymorph Screening
X-Ray Powder Diffraction (XRPD) Primary technique for "fingerprinting" and distinguishing between crystalline phases. Each polymorph has a unique XRPD pattern [1] [2].
Differential Scanning Calorimetry (DSC) Measures thermal transitions (e.g., melting point, glass transition). Used to determine heat of fusion and identify solid-solid transformations [3] [2].
Thermogravimetric Analysis (TGA) Quantifies weight loss due to events like desolvation or decomposition, helping to distinguish hydrates/solvates from anhydrous forms [2].
Solid-State NMR (ssNMR) Provides high-resolution information on the chemical environment, capable of identifying polymorphs, quantifying crystallinity, and detecting disorder [5] [2].
Dynamic Vapor Sorption (DVS) Measures moisture uptake as a function of relative humidity. Critical for identifying hydrate formation and assessing hygroscopicity [2].
Hot-Stage Microscopy Allows visual observation of thermal events like melting, recrystallization, and desolvation in real-time [2].

Frequently Asked Questions & Troubleshooting

Based on general pharmaceutical development challenges, here are some common issues and suggested actions.

Q: During scale-up, my desired this compound polymorph is not consistently forming. What could be wrong?

  • A: Polymorphic outcome is highly sensitive to crystallization conditions. Key parameters to control and document include:
    • Solvent System: Precisely control the solvent/anti-solvent identity and ratio [2] [4].
    • Supersaturation: Carefully manage the rate of achieving supersaturation (e.g., cooling or evaporation rate) [2].
    • Seeding: Use seeds of the desired pure polymorph to control crystallization initiation [2].
    • Agitation: Control stirring rate and mechanics, as shear forces can influence nucleation [2].

Q: My crystalline form of this compound transformed into a different solid during stability testing. Why did this happen?

  • A: This is a classic "disappearing polymorph" or solvent-mediated phase transformation (SMPT) issue [4].
    • Investigate Thermodynamic Stability: The form you were using was likely metastable. Conduct competitive slurry experiments in the relevant solvent to identify the most stable form under those conditions [2] [4].
    • Control Humidity: If the transformation involves a hydrate, control the environmental relative humidity during processing and storage. DVS data is critical here [2].
    • Avoid Contamination: Strictly avoid cross-contamination with the more stable form, as it can act as a seed and trigger the transformation [4].

Q: How can I be sure I have identified all possible solid forms of this compound?

  • A: A comprehensive polymorph screen is essential [2].
    • Diverse Conditions: Employ a wide range of solvents (polar, non-polar, protic, aprotic), crystallization methods (cooling, evaporation, slurrying), and temperatures [2].
    • Multiple Techniques: Use a combination of XRPD and Raman spectroscopy for high-throughput screening, as they are fast and require minimal sample preparation [2].
    • Stress Conditions: Include experiments that stress the system, such as drying solvates, grinding, and storing at high temperature and humidity, to induce phase transitions [2].

Key Considerations for Your Research

The information from the patent confirms that multiple solid-state forms of this compound exist [1]. To build a complete technical support guide, you would need to generate specific stability and solubility data through experimental studies.

References

Sabizabulin crystalline forms preparation process

Author: Smolecule Technical Support Team. Date: February 2026

Sabizabulin Solid-State Forms: An Overview

This compound is an oral cytoskeleton disruptor that targets the colchicine binding site on tubulin. Developing its solid-state forms is crucial for optimizing the drug's physical and chemical properties, which directly influence the efficacy, stability, and manufacturability of the final pharmaceutical product [1] [2].

The table below summarizes the solid-state forms of this compound identified in a recent patent, including both freebase forms and hydrochloride salts [1].

Form Name Type Key Characteristics (from XRPD)
Form 1 Crystalline Polymorph Characteristic XRPD pattern provided [1].
Form 2 Crystalline Polymorph Characteristic XRPD pattern provided [1].
Form 3 Crystalline Polymorph Characteristic XRPD pattern provided [1].
HCl Form A Crystalline Salt Characteristic XRPD pattern provided [1].
HCl Form B Crystalline Salt Characteristic XRPD pattern provided [1].
HCl Form C Crystalline Salt Characteristic XRPD pattern provided [1].
Form 20 Crystalline Polymorph Characteristic XRPD pattern provided [1].
Amorphous Amorphous Form Characteristic XRPD pattern shows a halo [1].
HCl Form F Crystalline Salt Characteristic XRPD pattern provided [1].

Experimental Workflow for Polymorph Screening

The following diagram outlines a general workflow for the preparation and characterization of solid-state forms, such as those described for this compound.

Frequently Asked Questions & Troubleshooting

Q1: What does it mean if my crystallized product has a different XRPD pattern than the target form?

  • A: This suggests the formation of a different polymorph, solvate, or salt form than intended.
  • Troubleshooting Steps:
    • Verify Solvent System: Ensure the solvent or anti-solvent used matches the intended process exactly. Even small changes in solvent composition or water content can lead to different forms.
    • Control Crystallization Parameters: Carefully replicate the cooling rate, agitation speed, and seeding protocol (if applicable). Rapid cooling or high agitation can promote metastable forms.
    • Check for Solvate Formation: If your XRPD pattern is unique, you may have formed a solvate. Perform a TGA analysis; a significant weight loss below 150°C often indicates solvent loss from a solvate.
    • Confirm Salt Stoichiometry: For salt forms like HCl Form A, ensure the acid-to-freebase ratio is correct during the salt formation step.

Q2: How can I ensure my final form is "polymorphically pure"?

  • A: A polymorphically pure form is substantially free of other crystalline forms of the same drug substance [1].
  • Troubleshooting Steps:
    • Use High-Resolution XRPD: Compare your sample's XRPD pattern with the reference pattern of the desired form. Look for the absence of characteristic peaks from other known forms.
    • Employ DSC: A single, sharp melting endotherm can indicate a pure polymorph, while multiple peaks or shoulders may suggest a mixture.
    • Implement a "Slurry Aging" Step: Stirring the solid in a solvent in which it is slightly soluble can facilitate the conversion of a metastable polymorph to the most stable form in that solvent system.
    • Set Specifications: The patent mentions that a form "substantially free of any other forms" can be defined as containing about 10% (w/w) or less, 5% (w/w) or less, or even 1% (w/w) or less of other forms, as measured by XRPD [1].

Q3: My product is amorphous according to XRPD, but I was aiming for a crystalline form. What went wrong?

  • A: Amorphous solids form when molecules precipitate too quickly to organize into a crystal lattice.
  • Troubleshooting Steps:
    • Slow Down the Process: Reduce the rate of anti-solvent addition or slow the cooling rate during crystallization.
    • Use Seeding: Introduce small crystals of the desired crystalline form (seeds) into the supersaturated solution to induce directed crystal growth.
    • Explore Annealing: Gently heat the amorphous solid in a solvent vapor (e.g., in a closed vessel with a small amount of solvent) to promote crystallization over time.
    • Check for Impurities: High levels of chemical impurities can inhibit crystal growth. Purify the starting material or intermediate before the crystallization step.

Q4: Why is it important to develop multiple solid-state forms of this compound?

  • A: Different solid-state forms can have significantly different properties that impact the drug's development and performance [1].
  • Key Reasons:
    • Improved Solubility & Bioavailability: An amorphous form or a specific crystalline salt might have higher aqueous solubility than the parent crystalline form, potentially leading to better absorption.
    • Enhanced Physical & Chemical Stability: Selecting the most thermodynamically stable polymorph ensures the drug product maintains its identity and potency throughout its shelf life.
    • Easier Processing: Some crystal forms may have better filtration, drying, or compaction properties, which is critical for efficient manufacturing and formulation.
    • Intellectual Property: New crystalline forms and salts are patentable, which can extend the market exclusivity of a pharmaceutical product.

Key Takeaways

  • Multiple Viable Forms Exist: The patent confirms several crystalline polymorphs and salt forms of this compound have been identified and characterized, primarily by XRPD [1].
  • Process Defines the Form: The solid-state form obtained is highly dependent on the specific preparation conditions, including solvent choice, temperature profile, and the use of acids for salt formation.
  • Characterization is Critical: A combination of techniques (XRPD, DSC, TGA) is essential for unequivocally identifying and differentiating between these solid forms.

References

Evidence for BBB Penetration & Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core evidence and properties related to sabizabulin's ability to cross the BBB.

Property / Evidence Description Source / Context
BBB Penetration Described as having "good penetration of the blood-brain barrier". Clinical study in prostate cancer [1]
P-gp Efflux "Not a substrate for proteins involved in multidrug resistance including P-glycoprotein (P-gp)". This property helps prevent the drug from being pumped out of the brain. Preclinical data [1]
Mechanism of Action Binds the colchicine site on β-tubulin; also forms hydrogen bonds with α-tubulin, cross-linking subunits. This unique action causes microtubule depolymerization. Preclinical characterization [1] [2]
Oral Bioavailability Orally bioavailable, which is a key advantage over intravenous microtubule inhibitors like taxanes. Preclinical & clinical studies [1] [2]

Experimental Models & Protocols for BBB Assessment

For researchers designing experiments to evaluate BBB penetration, the following table outlines methodologies applied to similar tubulin-destabilizing compounds. You can adapt these protocols for investigating this compound.

Experimental Area Methodology Description Application Example

| In Vivo Pharmacokinetics (PK) | Protocol: Administer a single oral dose to rodents (e.g., mice or rats). Collect plasma and brain tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Homogenize brain tissue and use LC-MS/MS to quantify drug concentrations in both matrices. Key Metrics: Brain-to-plasma ratio (B/P), maximum concentration in brain (Cmax, brain), time to Cmax (Tmax). | RGN3067 achieved high rodent brain concentrations (Cmax of 7807 ng/mL or 20 μM) with a Tmax of 2 hours, indicating rapid and extensive penetration [3] [4]. | | In Vitro Efficacy Testing | Protocol: Use patient-derived glioblastoma (GB) cell lines. Perform cell viability assays (e.g., alamarBlue or CellTiter-Glo) after 72-144 hours of drug exposure. Calculate IC50 values (concentration that inhibits 50% of cell growth). | RGN3067 showed nanomolar potency (IC50 range: 148-616 nM) across several patient-derived GB cell lines [3] [4]. | | In Vivo Efficacy Models | Protocol: Use patient-derived xenograft (PDX) mouse models. Implant tumor cells subcutaneously or orthotopically (into the brain). Once tumors establish, treat mice orally with the compound or a vehicle control. Monitor tumor volume and animal survival. | In a GB PDX model, oral RGN3067 significantly reduced tumor growth rate compared to the control [3] [4]. | | Computational Prediction | Protocol: Before synthesis, use algorithms to calculate key physicochemical properties and generate a CNS Multiparameter Optimization (MPO) score. Properties include molecular weight, clogP, clogD, hydrogen bond donors/acceptors, and topological polar surface area (TPSA). | The design of RGN3067 focused on low molecular weight, low polar surface area, and a high CNS MPO score to enhance the likelihood of BBB penetration [3] [4]. Tools like DeePred-BBB can also be used for early-stage screening [5]. |

Troubleshooting Common Experimental Challenges

  • Challenge: Low or Variable Brain Concentrations
    • Potential Cause: The compound might be a substrate for efflux transporters like P-gp.
    • Solution: Verify whether this compound is a P-gp substrate using in vitro transporter assays. The literature suggests it is not [1], so this is a good positive control for your assay system.
  • Challenge: Poor In Vitro to In Vivo Translation
    • Potential Cause: The in vitro BBB model does not fully recapitulate the complex nature of the in vivo BBB.
    • Solution: Prioritize in vivo pharmacokinetic studies in rodents. Ensure brain samples are properly perfused before analysis to remove residual blood content, which can contaminate measurements.
  • Challenge: High Cytotoxicity in Non-Target Cells
    • Potential Cause: Lack of selectivity for cancer cells over healthy brain cells.
    • Solution: Include relevant non-cancerous brain cell lines (e.g., HMC3 microglial cells) in your viability screening panels to assess therapeutic window [3] [4].

Experimental Pathway for BBB Evaluation

The diagram below outlines a logical workflow for experimentally evaluating the BBB penetration and efficacy of a compound like this compound.

Start Start: Compound Evaluation CompModeling Computational Modeling Start->CompModeling Prioritize candidates InVitroAssays In Vitro Assays CompModeling->InVitroAssays MPO Score > 4.0? InVivoPK In Vivo Pharmacokinetics InVitroAssays->InVivoPK Potent IC₅₀? InVivoEfficacy In Vivo Efficacy Models InVivoPK->InVivoEfficacy B/P Ratio > 1.0? DataAnalysis Data Analysis & Decision InVivoEfficacy->DataAnalysis Tumor growth inhibition? DataAnalysis->Start No, redesign

Key Takeaways for Researchers

  • This compound is a Promising Candidate: Evidence indicates it is a brain-penetrant, orally bioavailable tubulin destabilizer that is not a P-gp substrate [1].
  • Leverage Established Protocols: The experimental methods used to characterize RGN3067 provide a robust template for validating this compound's effects in your own models, particularly for glioblastoma research [3] [4].
  • Focus on Key Metrics: For BBB penetration, prioritize in vivo measurement of brain-to-plasma ratio and confirm lack of P-gp efflux. For efficacy, use patient-derived cell lines and orthotopic/PDX models for the most clinically relevant results [6].

References

Phase Ib/II Study Summary: Safety & Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key design elements and findings from the Phase Ib/II study (NCT03752099) that supported the 63 mg RP2D determination [1].

Aspect Phase Ib/II Study Details
Study Design Multicenter, open-label. Phase Ib used a 3+3 dose escalation design [1].
Patient Population Men with metastatic castration-resistant prostate cancer (mCRPC) progressive after (\geq)1 androgen receptor-targeting agent [1].

| Dosing | Phase Ib: Escalating daily oral doses from 4.5 mg to 81 mg [1]. Phase II: 63 mg oral daily dose [1]. | | MTD Outcome | MTD was not reached within the investigated dose range [1] [2]. | | Recommended Phase II Dose (RP2D) | 63 mg per day [1] [2]. | | Most Common Adverse Events (AEs) at 63 mg | Predominantly Grade 1-2. Most common AEs (>10% frequency) not specified in detail, but Grade (\geq)3 events included [1]:

  • Diarrhea (7.4%)
  • Fatigue (5.6%)
  • ALT/AST elevation (5.6% / 3.7%) | | Notable Absence of Toxicity | No neurotoxicity or neutropenia was observed, distinguishing it from taxane-based therapies [1] [3]. | | Preliminary Efficacy (in patients receiving (\geq)63 mg) | Objective Response Rate (RECIST 1.1): 20.7% (6 of 29 patients with measurable disease; 1 complete, 5 partial response) [1]. PSA declines: 29.2% (14 of 48 patients) [1]. Median rPFS: 11.4 months (Kaplan-Meier estimate) [1]. Durable responses: Lasting over 2.75 years [1]. |

Experimental Protocol & Methodology

For researchers designing similar trials, here is a detailed breakdown of the Phase Ib methodology.

Phase Ib Dose Escalation Protocol [1]:

  • Design: A standard 3+3 design was employed.
  • Dosing Schedule: The initial schedule for Cycle 1 (21-day cycle) was 7 days on medication, followed by 14 days off.
  • Intra-patient Escalation: Patients who tolerated the first 4 weeks (the dose-limiting toxicity, or DLT, observation period) without a DLT could:
    • Increase dosing frequency to 2 weeks on/1 week off.
    • If further tolerated, escalate to continuous daily dosing.
    • With continued toleration and safety, dose level could be increased to the next pre-defined level.
  • DLT Criteria: Included Grade 4 neutropenia; Grade 3 febrile neutropenia; Grade 4 thrombocytopenia or Grade 3 with hemorrhage; specific Grade 3-4 non-hematologic toxicities (with some exceptions); and other toxicities judged to pose a safety risk [1].

Mechanism of Action & Preclinical Safety

Sabizabulin's favorable clinical safety profile, particularly the lack of neurotoxicity and neutropenia, is supported by its unique mechanism and preclinical data.

  • Unique Mechanism: this compound is an oral cytoskeleton disruptor that binds to the colchicine site on β-tubulin and forms hydrogen bonds with α-tubulin. This unique dual action causes microtubule depolymerization and fragmentation, distinct from taxanes [1] [3].
  • Preclinical Safety: Toxicology studies in mice, rats, and dogs showed no observed liver toxicity, neurotoxicity, or myelosuppression (neutropenia) with this compound treatment [1].
  • Overcoming Resistance: It is not a substrate for P-glycoprotein and other drug efflux pumps, helping overcome common taxane resistance mechanisms [1] [3].

The study diagram below illustrates the Phase Ib trial design and this compound's mechanism of action.

G This compound Phase Ib Trial Design & Mechanism cluster_trial Phase Ib Trial Design (3+3 Escalation) cluster_moa Mechanism of Action Start Patient Enrollment (mCRPC) Dose Dose Escalation 4.5 mg to 81 mg Start->Dose Schedule Initial Schedule: 7 days on / 14 days off Dose->Schedule DLT 4-Week DLT Observation Schedule->DLT Escalate Intra-patient Escalation: Increase frequency → Continuous dosing → Higher dose level DLT->Escalate No DLT RP2D RP2D: 63 mg/day (MTD not reached) Escalate->RP2D This compound This compound Binding Dual Binding: Colchicine site on β-tubulin & Hydrogen bonds with α-tubulin This compound->Binding Effect Microtubule Depolymerization & Fragmentation Binding->Effect Outcome Cell Cycle Arrest (Apoptosis) Effect->Outcome Advantage Differentiated Profile: No neurotoxicity/neutropenia Overcomes taxane resistance Outcome->Advantage

References

Sabizabulin vs taxanes efficacy toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

While both sabizabulin and taxanes target tubulin, their binding sites and subsequent effects on microtubules are fundamentally different, as illustrated below.

G A Microtubule Dynamics B Taxane-Binding Site (in β-tubulin) A->B C Colchicine-Binding Site (in β-tubulin) A->C E Paclitaxel/Docetaxel B->E D This compound C->D F Binds and cross-links α and β tubulin D->F G Binds β-tubulin E->G H Microtubule Depolymerization (Destabilization) F->H I Microtubule Hyper-stabilization G->I J Mitotic Arrest & Apoptosis H->J I->J

This fundamental difference in mechanism contributes to this compound's ability to overcome taxane resistance and its distinct toxicity profile [1] [2].

Efficacy and Toxicity Profile Comparison

The table below summarizes the comparative data on efficacy and toxicity from key studies.

Feature This compound Taxanes (Paclitaxel/Docetaxel)
Molecular Target Colchicine-binding site on β-tubulin; also binds and cross-links α-tubulin [2]. Taxane-binding site on β-tubulin [1].
Effect on Microtubules Destabilizer; inhibits polymerization [1] [2]. Stabilizer; prevents depolymerization [1].
Oral Bioavailability Yes [1] [3] [2]. No (requires intravenous infusion) [1].
Overcomes P-gp Mediated Resistance Yes (not a P-gp substrate) [1]. Limited (is a P-gp substrate) [1].
Key Efficacy Data (Preclinical - Breast Cancer) Suppresses HER2+ tumor growth and lung metastasis; comparable to paclitaxel in xenograft and PDX models [1] [3]. Standard of care for HER2+ and other breast cancers; efficacy can be limited by resistance [1] [4].
Key Efficacy Data (Clinical - mCRPC) Phase 1b/2: 20.7% ORR; median rPFS ~11.4 months in men post-AR-targeting therapy [2] [5] [6]. Established efficacy; used in mCRPC and earlier disease stages [7].
Common Adverse Events (Grade 1-2) Diarrhea, fatigue, elevated liver enzymes (ALT/AST) [2] [5]. Neurotoxicity, hematological toxicity (neutropenia) [1] [2].
Notable Toxicities (Grade ≥3) Diarrhea (7.4%), fatigue (5.6%) [2]. Dose-limiting neurotoxicity and hematopoietic toxicity [1].
Neurotoxicity Not observed in clinical trials to date [2] [5] [6]. A common and dose-limiting toxicity [1] [2].
Neutropenia Not observed in clinical trials to date [2] [5]. A common toxicity, may require G-CSF support [2].

Key Experimental Data and Protocols

Supporting data for the comparison above comes from specific experimental models and clinical trial designs.

This compound in HER2+ Breast Cancer (Preclinical Models) [1] [3]
  • In Vitro Models: Used HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1). Key assays included:
    • Cell Proliferation (IC₅₀): Measured the half-maximal inhibitory concentration after this compound treatment.
    • Clonogenicity Assay: Assessed the ability of single cells to form colonies, indicating long-term survival and proliferative capacity.
    • Apoptosis Assay: Quantified induction of programmed cell death (e.g., via caspase activation).
  • In Vivo Models:
    • BT474 Xenograft: ER+/PR+/HER2+ cell line implanted in mice.
    • HCI-12 PDX: A patient-derived xenograft model of HER2+ (ER-/PR-) metastatic breast cancer.
    • Methodology: Mice were treated with this compound, and primary tumor volume and lung metastasis were monitored and compared to paclitaxel-treated and control groups.
This compound in mCRPC (Clinical Trial) [2]
  • Study Design: A multicenter, open-label, Phase Ib/II study (NCT03752099).
  • Patient Population: Men with mCRPC who had disease progression on at least one androgen receptor-targeting agent (e.g., enzalutamide, abiraterone). Prior taxane chemotherapy was allowed in Phase Ib but not in Phase II.
  • Dosing:
    • Phase Ib: Used a 3+3 dose escalation design with this compound (4.5 mg to 81 mg) on schedules from 7 days on/14 days off up to continuous daily dosing.
    • Phase II: Evaluated the recommended Phase II dose of 63 mg oral daily.
  • Efficacy Endpoints: Assessed using Prostate Cancer Working Group 3 (PCWG3) and RECIST 1.1 criteria, including:
    • Objective Response Rate (ORR)
    • PSA declines
    • Radiographic Progression-Free Survival (rPFS)

Key Insights for Drug Development

  • Overcoming Resistance: this compound's ability to overcome P-gp mediated taxane resistance makes it a strong candidate for treating resistant cancers and supports its use in combination strategies [1].
  • Therapeutic Index: The preclinical and early clinical data suggesting efficacy with a lack of severe neurotoxicity and neutropenia could indicate a wider therapeutic index compared to taxanes [1] [2] [5].
  • Drug Delivery and Convenience: As an oral therapy, this compound could significantly improve patient quality of life and reduce the burden on healthcare systems compared to intravenously administered taxanes [1].

Ongoing Research and Future Directions

  • Prostate Cancer: A Phase 3 trial (VERACITY, NCT04844749) is ongoing, evaluating this compound (32 mg daily) against an alternative androgen receptor targeting agent in chemotherapy-naïve men with mCRPC [8] [2] [5].
  • Breast Cancer & Brain Metastasis: Researchers are developing and testing next-generation analogs of this compound with improved brain penetrability to treat brain and bone metastases, a significant challenge with current taxane therapies [9].

References

Sabizabulin vs androgen receptor targeting agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

Sabizabulin and ARTAs work through fundamentally distinct mechanisms to combat prostate cancer, particularly in the castration-resistant (CRPC) setting.

Feature This compound Androgen Receptor Targeting Agents (ARTAs)
Molecular Target α and β tubulin subunits (microtubules) [1] Androgen Receptor (AR) pathway [2] [3]
Binding Site Colchicine-binding site on β-tubulin and a unique site on α-tubulin [1] Ligand-Binding Domain (LBD) of the AR (e.g., Enzalutamide, Apalutamide, Darolutamide) or steroid synthesis enzymes (e.g., Abiraterone) [2] [3]
Primary Mechanism Cytoskeleton disruption; inhibits microtubule polymerization, causes mitotic arrest and apoptosis [1] [4] Inhibits AR signaling; blocks receptor activation, nuclear translocation, DNA binding, and co-activator recruitment [2] [3]
Key Differentiator Targets cell division machinery; activity is independent of AR pathway status [1] Directly targets the hormone-driven pathway that prostate cancer cells depend on [2]

This fundamental difference is the reason this compound shows potential in overcoming resistance to ARTAs. The following diagram illustrates these distinct pathways.

G cluster_arta Androgen Receptor Targeting Agents (ARTAs) cluster_sab This compound ARTA ARTA (e.g., Enzalutamide, Abiraterone) Androgen Androgen/Ligand ARTA->Androgen Abiraterone inhibits synthesis AR Androgen Receptor (AR) ARTA->AR Antagonists block binding/function Androgen->AR Binds to LBD AR_Signaling AR Signaling & Tumor Growth AR->AR_Signaling Activates This compound This compound Tubulin α/β Tubulin Heterodimer This compound->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization This compound->Microtubule Inhibits formation Resistance AR Alterations (e.g., AR-V7, Mutations) This compound->Resistance Activity is independent of Tubulin->Microtubule Polymerizes to form Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubule->Mitotic_Arrest Disruption leads to Resistance->AR_Signaling Causes resistance to ARTAs

Clinical Profile and Key Properties

The distinct mechanisms of action translate into different clinical profiles, especially regarding safety and ability to overcome resistance.

Category This compound Androgen Receptor Targeting Agents (ARTAs)
Key Resistance Mechanisms Overcome AR splice variants (e.g., AR-V7), taxane resistance, multidrug resistance proteins (P-gp) [1] [4] Limited efficacy against AR alterations; cross-resistance between different ARTAs is common [2] [3]
Common Adverse Events (Grade ≥3) Diarrhea (7.4%), Fatigue (5.6%), elevated liver enzymes [1] Varies by drug; includes fatigue, rash, hypertension, seizure risk (enzalutamide), cardiovascular toxicity [3]
Notable Absent Toxicities No significant neurotoxicity or neutropenia observed [1] CNS side effects (e.g., seizure with enzalutamide) are a concern for some agents [3]
Administration Oral, daily [1] Oral, daily (dosing frequency varies by agent) [3]
Key Clinical Evidence Phase Ib/II in mCRPC: 20.7% ORR, 29.2% PSA decline, median rPFS 11.4 months [1] Landmark trials show prolonged survival in mCRPC, mHSPC, and nmCRPC [2] [3]
Development Status Phase III ongoing (VERACITY trial) [1] Standard of care (Abiraterone, Enzalutamide, Apalutamide, Darolutamide are FDA-approved) [3]

Experimental Data and Context

The preliminary efficacy of this compound is based on a phase Ib/II clinical trial (NCT03752099) in men with metastatic castration-resistant prostate cancer (mCRPC) who had previously progressed on at least one ARTA [1]. The trial design was as follows:

  • Phase Ib: Utilized a 3+3 dose-escalation design with daily oral doses from 4.5 mg to 81 mg. The maximum tolerated dose (MTD) was not reached, and the recommended Phase II dose (RP2D) was set at 63 mg per day [1].
  • Phase II: Tested the 63 mg daily dose in an expansion cohort [1].
  • Efficacy Assessment: Tumor response was evaluated using Prostate Cancer Working Group 3 (PCWG3) and RECIST 1.1 criteria [1].

Preclinical studies provide the rationale for this compound's ability to overcome ARTA resistance. It has shown activity in prostate cancer models with AR splice mutations (like AR-V7) and against cells with acquired resistance to novel ARTAs [1].

Conclusion and Strategic Implications

For researchers and drug development professionals, the comparison highlights a clear strategic value for this compound:

  • Novel Mechanism: As an oral cytoskeleton disruptor, this compound represents a chemically and mechanistically distinct alternative to taxane-based chemotherapy and ARTAs [1].
  • Overcoming Resistance: Its potential activity in tumors resistant to ARTAs—particularly those driven by AR-V7 and other splice variants—addresses a significant unmet need in mCRPC treatment [1] [5].
  • Differentiated Safety Profile: The absence of neurotoxicity and neutropenia in clinical trials to date is a notable advantage over taxanes and could offer a better-tolerated option for patients [1] [4].

The ongoing Phase III VERACITY trial will be critical in validating these preliminary efficacy and safety findings, potentially positioning this compound as a valuable later-line therapy in the mCRPC treatment sequence.

References

Sabizabulin paclitaxel comparative study HER2+ breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison: Sabizabulin vs. Paclitaxel

Feature This compound (VERU-111) Paclitaxel
Drug Class Colchicine Binding Site Inhibitor (CBSI) [1] [2] Taxane-site binder [1] [3]
Mechanism of Action Microtubule-destabilizing agent; inhibits tubulin polymerization [1] [3] Microtubule-stabilizing agent; stabilizes polymerized microtubules [1] [3]
Primary Target Colchicine-binding site on β-tubulin [1] Taxol-binding site on β-tubulin [1]
Oral Bioavailability Yes (orally bioavailable) [1] [2] [3] No (requires intravenous infusion) [1] [3]
Efficacy in HER2+ Models Inhibits tumor growth and metastasis in cell lines (BT474, SKBR3) and a HER2+ PDX model (HCI-12); comparable to paclitaxel [1] [3] Standard of care; suppresses HER2+ xenograft growth and inhibits lung metastasis in PDX models [1] [3]
Action in Taxane-Resistance Overcomes P-gp-mediated taxane resistance [1] [2] [3] Susceptible to P-gp-mediated resistance [1] [3]
Key Toxicity Findings Does not induce peripheral neuropathy at efficacious doses in pre-clinical and early clinical studies [1] Dose-limiting neurotoxicity and hematopoietic toxicity are common [1] [4]
Synergy with Lapatinib Synergistic with lapatinib in HER2+ tumor cells (including lapatinib-resistant line) [1] [3] Not synergistic with lapatinib in the same study [1] [3]

Experimental Protocols from Key Studies

The following methodologies are based on the 2022 study by Li et al., which provides a direct comparison of this compound and Paclitaxel in HER2+ breast cancer models [1] [3].

Cell Proliferation and IC₅₀ Determination
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and paclitaxel on various HER2+ breast cancer cell lines.
  • Cell Lines Used: BT474 (ER+/PR+/HER2+), SKBR3 (ER-/PR-/HER2+), AU565 (ER-/PR-/HER2+), and JIMT-1 (lapatinib-resistant, ER-/PR-/HER2+) [1].
  • Procedure:
    • Cells are seeded in culture plates and allowed to adhere overnight.
    • The cells are treated with a range of concentrations of this compound, paclitaxel, or a vehicle control (e.g., DMSO).
    • After a defined incubation period (e.g., 72 hours), cell viability is measured using standard assays like MTT or WST-1.
    • The IC₅₀ values are calculated from dose-response curves [1].
Clonogenicity Assay
  • Objective: To assess the ability of a single cell to form a colony, indicating long-term cell survival and reproductive integrity after drug treatment.
  • Procedure:
    • A low density of cells is seeded in a culture dish.
    • Cells are treated with this compound, paclitaxel, or vehicle at specified concentrations.
    • The drug-containing medium is replaced with fresh medium after 24-48 hours, and cells are allowed to grow for 1-2 weeks to form colonies.
    • Colonies are fixed, stained (e.g., with crystal violet), and counted. A significant reduction in the number and size of colonies indicates effective clonogenic inhibition [1].
Apoptosis Assay
  • Objective: To quantify drug-induced programmed cell death.
  • Procedure:
    • Cells are treated with this compound or paclitaxel at their respective IC₅₀ and higher concentrations for 24-48 hours.
    • Apoptosis is measured using flow cytometry after staining with Annexin V and propidium iodide (PI).
    • Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V/PI-double positive cells as late apoptotic/necrotic [1].
In Vivo Xenograft and PDX Model Studies
  • Objective: To evaluate the efficacy of this compound in suppressing tumor growth and metastasis in live animal models.
  • Models:
    • Cell-derived Xenograft: BT474 cells implanted in female immunodeficient (NSG) mice [1].
    • Patient-Derived Xenograft (PDX): HCI-12 (ER-/PR-/HER2+) tumor fragments implanted in the mammary fat pads of NSG mice [1].
  • Procedure:
    • Once tumors reach a palpable size, mice are randomized into treatment groups.
    • Groups are treated with this compound (orally), paclitaxel (intravenously), or a vehicle control.
    • Primary tumor volume is measured regularly over the treatment period.
    • For metastasis studies, lung tissues are examined post-treatment for metastatic nodules using histology or imaging [1].
Drug Combination Synergy Study
  • Objective: To investigate the interaction between microtubule inhibitors (this compound or paclitaxel) and the tyrosine kinase inhibitor lapatinib.
  • Procedure:
    • Lapatinib-sensitive (AU565) and lapatinib-resistant (JIMT-1) cells are used.
    • Cells are treated with this compound or paclitaxel alone, lapatinib alone, or their combinations.
    • Cell viability is measured after treatment.
    • Data is analyzed using software like CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [1] [3].

The diagram below illustrates the logical workflow of these key experiments.

G cluster_in_vitro In Vitro Experiments cluster_in_vitro_process In Vitro Experiments cluster_in_vivo In Vivo Experiments cluster_in_vivo_process In Vivo Experiments Start Start: Pre-clinical Drug Comparison InVitro In Vitro Analysis Start->InVitro InVivo In Vivo Analysis Start->InVivo IC50 IC50 & Proliferation Assay InVitro->IC50 Clone Clonogenic Assay InVitro->Clone Apoptosis Apoptosis Assay InVitro->Apoptosis Synergy Combination Synergy Test InVitro->Synergy DataSynthesis Data Synthesis & Conclusion IC50->DataSynthesis Efficacy & Mechanism Clone->DataSynthesis Efficacy & Mechanism Apoptosis->DataSynthesis Efficacy & Mechanism Synergy->DataSynthesis Efficacy & Mechanism Xenograft Xenograft Tumor Growth InVivo->Xenograft PDX Patient-Derived Xenograft (PDX) InVivo->PDX Metastasis Metastasis Inhibition InVivo->Metastasis Xenograft->DataSynthesis Tumor Growth & Metastasis PDX->DataSynthesis Tumor Growth & Metastasis Metastasis->DataSynthesis Tumor Growth & Metastasis

Key Insights for Researchers

  • Overcoming Resistance: A primary advantage of this compound in the pre-clinical setting is its ability to circumvent P-glycoprotein (P-gp)-mediated drug efflux, a common pathway for taxane resistance [1] [3]. This makes it a compelling candidate for treating resistant tumors.
  • Toxicity Profile: Early-phase clinical trials of this compound in other cancers (e.g., prostate cancer) support the pre-clinical data, indicating a lack of severe neutropenia and neuropathy, which are dose-limiting for taxanes [1].
  • Clinical Status Gap: While the pre-clinical data for this compound is promising, its efficacy and safety profile in humans with HER2+ breast cancer are not yet established. In contrast, the combination of paclitaxel and trastuzumab is a well-validated standard of care with extensive real-world evidence supporting its excellent long-term outcomes in early-stage, low-risk HER2+ breast cancer [4] [5].

References

Sabizabulin antitumor activity comparison prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Sabizabulin: Mechanism and Clinical Profile

The table below summarizes the core profile of this compound based on its phase Ib/II clinical trial.

Attribute Details for this compound
Drug Class Oral cytoskeleton disruptor [1]
Molecular Target Colchicine binding site on β-tubulin; also binds α-tubulin, causing cross-linking [1]
Primary Mechanism Inhibits microtubule formation, induces depolymerization, disrupts cytoskeleton, and represses transcription of β-tubulin isoforms [1]
Key Preclinical Differentiator Not a substrate for P-glycoprotein and other multidrug resistance proteins; active in tumors resistant to taxanes and AR-targeting agents [1]
Recommended Phase II Dose 63 mg once daily [1]
Common Adverse Events (Grade 1-2) Gastrointestinal (e.g., diarrhea, nausea) [1] [2]
Notable Grade ≥3 Adverse Events Diarrhea (7.4%), fatigue (5.6%), elevated liver enzymes (ALT/AST 5.6%/3.7%) [1]
Key Absent Toxicities No neurotoxicity or neutropenia observed [1]

| Preliminary Efficacy (Phase Ib/II) | - Objective Response Rate (RECIST): 20.7% (6 of 29 patients with measurable disease)

  • PSA declines: 29.2% (14 of 48 patients)
  • Median rPFS: 11.4 months
  • Durable Responses: Lasting >2.75 years [1] | | Trial Status | Phase III VERACITY trial is ongoing [1] [2] |

Comparison with Other Non-Antiandrogen Strategies

This compound belongs to a class of drugs that do not directly target the androgen receptor. The table below compares it with another key non-antiandrogen combination therapy, Cabozantinib + Atezolizumab, based on phase III trial (CONTACT-02) results.

Attribute This compound (Phase Ib/II data) Cabozantinib + Atezolizumab (Phase III data)
Drug Class/Combination Oral cytoskeleton disruptor [1] TKI (Cabozantinib) + PD-L1 inhibitor (Atezolizumab) [3]
Primary Mechanism Microtubule disruption & cytoskeleton breakdown [1] Inhibition of MET/VEGFR and other kinases + Immune checkpoint blockade [3]
Patient Population mCRPC progressed on ≥1 AR-targeting agent; prior taxane allowed [1] mCRPC with measurable extrapelvic soft-tissue metastases progressed on 1 ARPI [3] [4]

| Key Efficacy Metrics | - Median rPFS: 11.4 months [1] | - Median rPFS: 6.3 months vs 4.2 months (control: ARPI switch)

  • Hazard Ratio (PFS): 0.65
  • Overall Survival (Median): 14.8 months vs 15.0 months (control)
  • HR (OS): 0.89 (not significant) [3] [4] | | Objective Response Rate | 20.7% [1] | 13% (vs 6% in control arm) [3] | | Safety Profile | Predominantly Grade 1-2 GI events; no neurotoxicity/neutropenia [1] | Grade 3-4 AEs in 56% of patients; common: hypertension (8%), anemia (8%) [3] [4] |

Mechanisms of Action in Context

The diagram below illustrates the distinct mechanisms of this compound and the Cabozantinib+Atezolizumab combination within the context of a prostate cancer cell.

prostate_cancer_mechanisms PC_Cell Prostate Cancer Cell AR_Signaling AR Signaling Pathway PC_Cell->AR_Signaling Microtubules Microtubules & Cytoskeleton PC_Cell->Microtubules Tumor_Microenv Tumor Microenvironment PC_Cell->Tumor_Microenv AR Androgen Receptor (AR) AR_Signaling->AR Gene_Transcription Gene Transcription & Tumor Growth AR->Gene_Transcription Microtubules->AR Nuclear Transport Immune_Evasion Immune Evasion (PD-L1/PD-1) Tumor_Microenv->Immune_Evasion Angiogenesis Angiogenesis & Metastasis (MET, VEGFR) Tumor_Microenv->Angiogenesis T_Cell T-cell Immune_Evasion->T_Cell This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Microtubule_Disruption->Microtubules Depolymerizes Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Disruption->Apoptosis Cabozantinib Cabozantinib Cabozantinib->Angiogenesis Inhibits Immune_Activation T-cell Reactivation & Tumor Cell Killing Cabozantinib->Immune_Activation Atezolizumab Atezolizumab Atezolizumab->Immune_Evasion Blocks Atezolizumab->Immune_Activation

This diagram highlights this compound's direct cytotoxic action via microtubule disruption, a mechanism distinct from immunomodulatory or antiangiogenic approaches.

Detailed Experimental Protocols

For researchers evaluating these data, understanding the underlying trial designs is critical.

  • This compound Phase Ib/II Trial (NCT03752099)

    • Study Design: Multicenter, open-label trial. The Phase Ib portion used a standard 3+3 dose-escalation design. The Phase II portion expanded the cohort at the recommended dose [1].
    • Dosing: Phase Ib tested daily oral doses from 4.5 mg to 81 mg on a schedule of 7 days on/14 days off per 21-day cycle. Intrapatient escalation to continuous daily dosing was permitted if tolerated. The Phase II dose was 63 mg taken orally once daily [1].
    • Patient Population: Men with mCRPC who had progressed on at least one novel AR-targeting agent (e.g., enzalutamide, abiraterone). Prior taxane chemotherapy was allowed in Phase Ib but not in Phase II [1].
    • Efficacy Assessment: Tumor response was evaluated according to Prostate Cancer Working Group 3 (PCWG3) criteria and RECIST 1.1. Key endpoints included objective response rate, PSA response, and radiographic progression-free survival (rPFS) [1].
  • CONTACT-02 Phase III Trial (NCT04446117)

    • Study Design: Randomized, open-label, phase 3 study across 184 sites globally. Patients were assigned 1:1 to the combination therapy or an ARPI switch (abiraterone + prednisone or enzalutamide) [3] [4].
    • Dosing: Cabozantinib 40 mg orally once daily plus Atezolizumab 1200 mg intravenously every three weeks [3].
    • Patient Population: Men with mCRPC and measurable extrapelvic soft-tissue metastases that had progressed after one prior ARPI. Patients could have had prior docetaxel in the mHSPC setting [3].
    • Efficacy Assessment: Co-primary endpoints were radiographic progression-free survival (rPFS) per RECIST 1.1 and PCWG3 criteria (assessed by blinded independent review) and overall survival (OS) [3] [4].

Key Differentiators and Research Implications

  • Novel Mechanism: this compound's unique dual targeting of α and β tubulin, bypassing common multidrug resistance pumps, makes it a compelling candidate for treating resistant disease [1].
  • Therapeutic Niche: Its oral administration and favorable neurological and hematological safety profile may position it as a well-tolerated, chronic therapy option [1] [2].
  • Efficacy Considerations: Cross-trial comparisons require caution due to different patient populations and trial phases. The median rPFS of 11.4 months for this compound appears promising against the 6.3 months for the Cabozantinib combination, but this must be validated in the ongoing Phase III VERACITY trial [1] [3].

References

Sabizabulin radiographic progression-free survival mCRPC

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from Phase Ib/II Study

The table below summarizes the key efficacy and safety findings for sabizabulin in mCRPC from the combined Phase Ib/II study data [1] [2]:

Metric Result
Recommended Phase II Dose 63 mg, taken orally once daily [1] [2]
Median rPFS (Kaplan-Meier estimate) 11.4 months (n=55) [1] [2]
Objective Response Rate (ORR) 20.7% (6 out of 29 patients with measurable disease, including 1 complete and 5 partial responses) [1] [2]
Patients with PSA declines ≥50% 29.2% (14 out of 48 patients) [1] [2]
Common Adverse Events (AEs) at 63 mg Predominantly Grade 1-2 (mild to moderate) [1] [2]
Most Common Grade ≥3 AEs Diarrhea (7.4%), Fatigue (5.6%), ALT elevation (5.6%), AST elevation (3.7%) [1] [2]
Absence of Notable Toxicities No observed neurotoxicity or neutropenia [1] [2]

Detailed Experimental Methodology

The data presented above was generated through a specific clinical trial design. Here is a detailed breakdown of the experimental protocol.

  • 1. Study Design and Objectives: This was a multicenter, open-label, Phase Ib/II study (NCT03752099) [2]. The primary objectives were to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D), and to characterize the safety and tolerability profile of this compound. A key secondary objective was to assess preliminary antitumor efficacy [2].
  • 2. Patient Population:
    • Phase Ib: Enrolled 39 men with mCRPC who had progressed on at least one androgen receptor-targeting agent (e.g., enzalutamide, abiraterone). Prior treatment with one taxane chemotherapy was allowed [2].
    • Phase II: Enrolled 41 men with mCRPC who had progressed on an androgen receptor-targeting agent but had no prior chemotherapy for mCRPC [2].
    • All patients had an ECOG performance status of 2 or less [2].
  • 3. Treatment Schedule:
    • The Phase Ib portion used a "3+3" dose escalation design. Patients received escalating daily oral doses from 4.5 mg to 81 mg on a schedule of 7 days on treatment, followed by 14 days off [2].
    • Patients who tolerated the initial cycles could undergo intrapatient dose escalation and/or increase dosing frequency (e.g., to 2 weeks on/1 week off, then to continuous daily dosing) [2].
    • The Phase II portion tested the established RP2D of 63 mg taken orally once per day on a continuous schedule [1] [2].
  • 4. Efficacy Assessment Criteria: Efficacy was evaluated according to standardized oncology guidelines:
    • Radiographic Progression-Free Survival (rPFS) and disease progression were assessed using Prostate Cancer Working Group 3 (PCWG3) criteria [1] [2].
    • Tumor response in patients with measurable disease was evaluated using RECIST 1.1 criteria [1] [2].
    • PSA responses were also monitored [1] [2].

Mechanism of Action and Signaling Pathway

This compound has a unique mechanism of action that differentiates it from other microtubule inhibitors. The following diagram illustrates how it targets cancer cells.

G This compound This compound Microtubule Microtubule This compound->Microtubule Binds to & disrupts Depolymerization Depolymerization Microtubule->Depolymerization Induces G2_M_Arrest G2_M_Arrest Depolymerization->G2_M_Arrest Causes Metastasis_Angiogenesis Metastasis_Angiogenesis Depolymerization->Metastasis_Angiogenesis Inhibits Apoptosis Apoptosis G2_M_Arrest->Apoptosis Activates

The key mechanistic insights are [2] [3]:

  • Dual Tubulin Targeting: this compound is an oral cytoskeleton disruptor that targets the colchicine-binding site on β-tubulin and also binds to a unique site on α-tubulin. This dual action cross-links the tubulin subunits and potently inhibits microtubule formation.
  • Downstream Effects: This disruption leads to:
    • Cell Cycle Arrest: Arrest in the G2/M phase, preventing cancer cell division.
    • Apoptosis: Activation of caspase enzymes, leading to programmed cell death.
    • Inhibition of Metastasis: Disruption of cellular structures and transport networks, inhibiting cancer cell migration, invasion, and angiogenesis.
  • Overcoming Resistance: this compound is not a substrate for P-glycoprotein and other drug efflux pumps, which are common mechanisms of resistance to taxane chemotherapy [3].

Context and Ongoing Research

This compound is being investigated for use in a specific treatment sequence for mCRPC.

  • Clinical Context: The Phase Ib/II trial focused on patients with mCRPC whose disease had progressed after treatment with androgen receptor-targeting agents, a setting where effective oral therapies are needed [2]. Its favorable safety profile, particularly the lack of neurotoxicity and neutropenia, is a key differentiator from taxane-based chemotherapies [1] [4].
  • VERACITY Phase III Trial: Based on the Phase Ib/II results, the ongoing Phase III VERACITY trial is further evaluating this compound. This trial is comparing this compound against an alternative androgen receptor inhibitor in men with mCRPC who have progressed on prior AR-targeting therapy, with rPFS as the primary endpoint [4].

Interpretation and Limitations for Professionals

When interpreting these results for drug development and research purposes, please consider:

  • Maturity of Data: The rPFS and efficacy data are from a early-phase trial and are considered preliminary. The final validation of its efficacy and its relative performance against other drugs hinges on the results of the ongoing Phase III VERACITY trial [1] [4].
  • Cross-Trial Comparisons: The provided data is from a single-arm study (no direct control group). Objective comparison with other alternatives (e.g., PARP inhibitors, chempretarget regimens [5]) requires indirect comparison across different trials, which has inherent limitations due to differences in trial designs and patient populations.

References

Sabizabulin objective response rate measurable disease

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Trials

The primary efficacy data for sabizabulin comes from a Phase Ib/II clinical trial involving men with metastatic castration-resistant prostate cancer (mCRPC) whose disease had progressed after treatment with at least one androgen receptor-targeting agent [1] [2]. The results for patients with measurable disease are summarized below.

Patient Cohort Objective Response Rate (ORR) Complete Response (CR) Partial Response (PR) Radiographic Progression-Free Survival (rPFS)
Patients with measurable disease (Phase Ib/II, combined) 20.7% (6 of 29 patients) [1] 1 patient [1] 5 patients [1]
Patients receiving ≥63 mg (n=55) 11.4 months (median) [1] [2]
Phase II evaluable patients (n=26) 23.1% [3]

This cytotoxic and cytostatic anticancer activity was also supported by the observation that 29.2% (14 of 48) of patients achieved prostate-specific antigen (PSA) declines [1]. Durable responses lasting more than 2.75 years were noted [1].

Experimental Trial Design and Methodology

The data presented above was generated from a multicenter, open-label Phase Ib/II study (NCT03752099) [1]. Here is a detailed breakdown of the experimental protocol:

  • Study Population: The trial enrolled men with mCRPC who had progressed on at least one prior androgen receptor-targeting agent (e.g., enzalutamide, abiraterone). The Phase Ib portion allowed up to one prior taxane chemotherapy, while the Phase II portion excluded prior chemotherapy [1] [4].
  • Study Design:
    • Phase Ib: This dose-escalation part used a 3+3 design. Patients received oral this compound at doses ranging from 4.5 mg to 81 mg. The dosing schedule was progressively intensified from 7 days on/14 days off, to 14 days on/7 days off, and finally to continuous daily dosing if tolerated [1] [4].
    • Phase II: This part further evaluated the safety and efficacy of the recommended Phase II dose of 63 mg taken orally once per day continuously [1].
  • Efficacy Assessment: Tumor responses were evaluated according to standardized RECIST 1.1 criteria and Prostate Cancer Working Group 3 (PCWG3) criteria [1]. The primary objectives were to determine the recommended dose and characterize the safety profile, with efficacy as a secondary objective [1].
  • Safety Profile: At the 63 mg dose, this compound was generally well-tolerated. The most common adverse events were Grade 1-2 diarrhea, fatigue, and elevated liver enzymes. Notably, no clinically significant neutropenia or neurotoxicity was observed, which are common dose-limiting toxicities associated with taxane chemotherapy [1] [3].

Preliminary Comparison with Other mCRPC Treatments

Treatment / Agent Typical Median rPFS in Similar mCRPC Setting (months) Common Grade ≥3 Toxicities
This compound (Phase Ib/II) 11.4 [1] [2] Diarrhea, fatigue [1]
Docetaxel (Chemotherapy) ~3-4 [2] Neutropenia, febrile neutropenia, neuropathy [1]
2nd Line Androgen Receptor-Targeting Agent ~3-4 [2] Generally minimal myelosuppression [1]

Mechanism of Action: this compound vs. Taxanes

This compound is a novel oral agent that disrupts the cancer cell's cytoskeleton, but its mechanism differs significantly from taxanes like docetaxel. The diagram below illustrates these key differences.

G cluster_sabi This compound cluster_taxane Taxanes (e.g., Docetaxel) Microtubule Microtubule Dynamics Sabi Binds Colchicine Site on β-tubulin & α-tubulin Microtubule->Sabi Target Taxane Binds Taxane Site on β-tubulin Microtubule->Taxane Target SabiAction Inhibits Polymerization Causes Microtubule Fragmentation Sabi->SabiAction Outcome Final Outcome: Cell Cycle Arrest & Apoptosis SabiAction->Outcome TaxaneAction Stabilizes Microtubules Prevents Depolymerization Taxane->TaxaneAction TaxaneAction->Outcome Resistance Key Differentiator: This compound is not a P-gp substrate & can overcome taxane resistance

This unique mechanism may allow this compound to overcome resistance to taxanes and other agents [1] [5]. Its oral bioavailability also offers a potential advantage over intravenous chemotherapies [5].

How to Interpret and Access Further Data

  • Interpreting the Data: The 20.7% objective response rate and 11.4-month median rPFS are highly promising in a population with limited options. The lack of neurotoxicity and neutropenia suggests a potentially favorable safety profile compared to taxanes.
  • Accessing Deeper Information: For full methodological details, you can access the peer-reviewed publication of the Phase Ib/II study in Clinical Cancer Research [1]. For the most current data, monitor the results of the ongoing Phase III VERACITY trial (NCT04844749), which is directly comparing this compound against an alternative androgen receptor-targeting agent in men with mCRPC [3] [2].

References

Sabizabulin VERU-111 colchicine binding site inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Sabizabulin Overview

Attribute Description
Molecular Target Tubulin (binds colchicine site on β-tubulin and novel site on α-tubulin) [1] [2].
Primary Mechanism Inhibits tubulin polymerization, causes microtubule depolymerization, disrupts cytoskeleton [3] [1].
Key Differentiator Not a substrate for P-glycoprotein (P-gp) drug efflux pump, can overcome P-gp mediated taxane resistance [4] [5] [1].
Administration Oral bioavailability [4] [3] [5].

Comparison with Taxanes

The following table provides a direct, data-driven comparison between this compound and taxanes based on preclinical and clinical evidence.

Feature This compound (VERU-111) Taxanes (e.g., Paclitaxel, Docetaxel)
Binding Site Colchicine-binding site on β-tubulin [4] [5]. Taxane-binding site on β-tubulin [5].
Effect on Microtubules Destabilizes (inhibits polymerization) [3] [5]. Stabilizes (prevents depolymerization) [5].
Oral Bioavailability Yes [4] [3] [5]. No (requires IV infusion) [5].
P-gp Substrate No (overcomes P-gp mediated resistance) [4] [5] [1]. Yes (susceptible to P-gp mediated resistance) [5].
Key Preclinical Efficacy Low nanomolar IC50 in HER2+ breast cancer cells; inhibits growth in TNBC, HER2+ breast cancer, and prostate cancer xenograft/PDX models; suppresses metastasis [4] [5]. Established efficacy in multiple cancers, but resistance can develop [5].
Common Clinical Toxicities Predominantly Grade 1-2 diarrhea, fatigue, nausea; no significant neutropenia or neurotoxicity observed in clinical trials [3] [6] [7]. Dose-limiting neurotoxicity and neutropenia (common) [4] [5].

Key Experimental Data and Protocols

Supporting experimental data and detailed methodologies are crucial for evaluating this compound.

In Vitro Anti-Proliferation Assay (MTT/XTT)
  • Purpose: Determine concentration that inhibits 50% of cell proliferation (IC50) [5].
  • Protocol Summary: Seed HER2+ breast cancer cells (e.g., BT474, SKBR3). After 24 hours, treat with this compound or control (e.g., paclitaxel, colchicine) across a concentration range (e.g., 0.1 nM to 1000 nM) for 72 hours. Add MTT/XTT reagent and measure absorbance. Calculate IC50 using non-linear regression [5].
  • Key Result: this compound exhibits low nanomolar IC50 values against HER2+ breast cancer cell lines, demonstrating potent anti-proliferative activity [4] [5].
Clonogenic Survival Assay
  • Purpose: Test ability of a single cell to form a colony after drug treatment [5].
  • Protocol Summary: Seed cells at low density. Treat with this compound at various concentrations for 14-21 days, refreshing drug/media every 3-4 days. Fix and stain colonies with crystal violet, then count [5].
  • Key Result: this compound treatment significantly reduces both the number and size of colonies in a concentration-dependent manner [4] [5].
Apoptosis Assay (Caspase-3/9 and PARP Cleavage)
  • Purpose: Quantify drug-induced programmed cell death [3].
  • Protocol Summary: Treat cells (e.g., prostate cancer models) with this compound. Use Western blotting to detect cleavage/activation of caspase-3, caspase-9, and PARP [3].
  • Key Result: this compound activates caspase-3 and -9 and cleaves PARP, confirming induction of apoptosis [3].
In Vivo Xenograft/PDX Tumor Growth and Metastasis Models
  • Purpose: Evaluate efficacy in inhibiting primary tumor growth and metastasis [4] [5].
  • Protocol Summary: Implant HER2+ cancer cells (BT474) or a patient-derived xenograft (HCI-12) into immunodeficient mice. Once tumors establish, randomize mice into groups receiving vehicle control, this compound (orally daily), or paclitaxel (intraperitoneally). Measure primary tumor volume over time. For metastasis, inject luciferase-tagged tumor cells via tail vein and monitor lung metastasis using bioluminescent imaging [4] [5].
  • Key Result: this compound significantly inhibits primary tumor growth and reduces lung metastasis comparable to paclitaxel, but with the advantage of oral dosing and lower toxicity [4] [5].

Mechanism of Action and Resistance Pathway

The diagram below illustrates this compound's unique mechanism and how it overcomes a key taxane resistance pathway.

G cluster_1 This compound Pathway cluster_2 Taxane Pathway & Resistance This compound This compound TubulinPolymerization TubulinPolymerization This compound->TubulinPolymerization Inhibits Taxane Taxane Pgp Pgp Taxane->Pgp  Substrate for DrugEfflux DrugEfflux Pgp->DrugEfflux MitoticArrest MitoticArrest TubulinPolymerization->MitoticArrest ARTransport ARTransport TubulinPolymerization->ARTransport Disrupts Apoptosis Apoptosis MitoticArrest->Apoptosis Resistance Resistance DrugEfflux->Resistance

Key Insights for Researchers

  • Overcoming Taxane Resistance: this compound is not a P-gp substrate, making it a strong candidate for treating tumors with multidrug resistance [4] [5] [1]
  • Favorable Safety Profile: The absence of significant neurotoxicity and neutropenia in clinical trials could allow for longer treatment durations and improved quality of life [3] [6] [7]
  • Oral Route Convenience: Oral bioavailability offers a significant practical advantage over intravenous taxanes, potentially enabling chronic administration in outpatient settings [4] [5]
  • Synergistic Potential: Preclinical data in HER2+ breast cancer suggests this compound may be synergistic with targeted agents like lapatinib, even in lapatinib-resistant settings [5]

References

Sabizabulin microtubule disruptors class efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Characteristics

Sabizabulin has a unique mechanism and profile compared to other microtubule disruptors. The table below summarizes its core characteristics.

Feature Description
Chemical Name This compound (also known as VERU-111, ABI-231) [1]
Class Oral, dual α and β tubulin inhibitor [1]
Primary Binding Site Colchicine-binding site on β-tubulin, with additional hydrogen bonding to a unique site on α-tubulin [2] [3]
Key Mechanism Disrupts the cytoskeleton by inhibiting microtubule formation and inducing depolymerization, causing cell cycle arrest at G2/M phase and apoptosis [2] [3] [4]
Key Differentiator Orally bioavailable; not a substrate for P-glycoprotein (P-gp), potentially overcoming taxane resistance; favorable toxicity profile with no observed neurotoxicity or neutropenia in clinical trials [2] [3]

This mechanism disrupts critical cellular processes, as illustrated in the following pathway:

G This compound This compound MicrotubuleDisruption Microtubule Disruption (Polymerization Inhibition) This compound->MicrotubuleDisruption CytoskeletonBreakdown Cytoskeleton Breakdown MicrotubuleDisruption->CytoskeletonBreakdown CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Figure 1. This compound's Anticancer Mechanism of Action

Efficacy Data from Preclinical and Clinical Studies

In Vitro Antiproliferative Activity

This compound shows low nanomolar potency against a broad range of cancer cell lines [1]. The table below summarizes its activity.

Cancer Type Cell Line IC₅₀ (nM) Experimental Protocol
Prostate Cancer PC-3 3.7 [1] SRB Assay: Cells treated for 48 hours [1].
Prostate Cancer LNCaP 2.8 [1] SRB Assay: Cells treated for 48 hours [1].
Melanoma A-375 3.2 - 10.4 [1] MTS/SRB Assay: Cells treated for 48-72 hours [1].
Breast Cancer (HER2+) SK-BR-3 13.3 [1] MTS Assay: Cells treated for 72 hours [1].
Breast Cancer (TNBC) MDA-MB-231 8.2 [1] MTS Assay: Cells treated for 72 hours [1].
Pancreatic Cancer Panc-1 11.8 (48h) [1] Unspecified Cell Proliferation Assay [1].
In Vivo Efficacy and Clinical Trial Findings

Beyond cell cultures, this compound has demonstrated efficacy in more complex models.

  • Prostate Cancer (Clinical): A phase Ib/II study in men with metastatic castration-resistant prostate cancer (mCRPC) used a 63 mg daily oral dose. The study reported a radiographic progression-free survival (rPFS) of 11.4 months and an objective response rate (ORR) of 20.7% in patients with measurable disease. Durable responses lasting over 2.75 years were observed, and the drug was well-tolerated with no neurotoxicity or neutropenia [2].
  • Breast Cancer (Preclinical): In a HER2+ patient-derived xenograft (PDX) model, this compound inhibited primary tumor growth and lung metastasis with comparable efficacy to paclitaxel [3].
  • Pancreatic Cancer (Preclinical): In pancreatic cancer cells, this compound treatment activated caspase-3 and caspase-9, increased expression of pro-apoptotic proteins Bax and Bad, and decreased anti-apoptotic proteins Bcl-2 and Bcl-xl [1].

Detailed Experimental Protocols

To ensure experimental reproducibility, below are the core methodologies used in the cited research.

In Vitro Cell Proliferation and Viability Assays
  • MTS/SRB/MTT Assays: These are colorimetric assays for measuring cell metabolic activity or biomass. Cells are seeded in multi-well plates and treated with a dose-range of this compound for a set period (typically 48-72 hours). After adding the reagent, a microplate reader measures the signal (absorbance or fluorescence), which is proportional to the number of viable cells. The IC₅₀ is calculated from the dose-response curve [1].
  • Tubulin Polymerization Assay: This biochemical assay monitors the rate of microtubule assembly in vitro. Purified tubulin is mixed with this compound in a plate, and polymerization is induced by raising the temperature. The increase in light scattering or fluorescence is measured over time. This compound inhibits polymerization, shown by a decreased rate and final extent of polymerization compared to a vehicle control [4].
In Vivo Xenograft Models
  • Procedure: Immunocompromised mice are subcutaneously implanted with human cancer cells or tumor fragments. Mice are randomized into groups once tumors reach a defined volume.
  • Dosing: The treatment group receives a predetermined dose of this compound (e.g., 1-5 mg/kg) via oral gavage, typically once daily. Control groups receive the vehicle.
  • Endpoint Measurements: Tumor volume is measured regularly with calipers. At the end of the study, tumors are harvested and weighed. Metastasis is often quantified in models where cells are injected via the tail vein or into the mammary fat pad; lungs are collected, and metastatic nodules are counted [3].

Comparison with Other Microtubule Targeting Agents

This compound belongs to a broader class of Microtubule Targeting Agents (MTAs). The table below contextualizes its position.

Agent (Example) Binding Site Effect on Microtubules Route of Administration Key Clinical Limitations
This compound Colchicine [2] [3] Destabilizer (Inhibits polymerization) [2] [3] Oral [2] [3] Under investigation; different toxicity profile (e.g., diarrhea) [2]
Paclitaxel Taxane [5] Stabilizer (Prevents depolymerization) [5] Intravenous (IV) [3] Neurotoxicity, neutropenia, P-gp mediated resistance [3] [5]
Vinblastine Vinca [5] Destabilizer (Inhibits polymerization) [5] IV [5] Neurotoxicity, myelosuppression [5]
Combretastatin A-4 Colchicine [5] Destabilizer (Inhibits polymerization) [5] IV (as phosphate prodrug) [5] Cardiotoxicity (e.g., ZD6126, ABT-751) [4]

Beyond Oncology: Application in Viral ARDS

This compound's microtubule-disrupting activity has shown potential in non-oncological diseases. It possesses dual anti-inflammatory and host-mediated antiviral properties. A Phase 3 clinical trial in hospitalized COVID-19 patients at high risk for ARDS demonstrated that this compound treatment resulted in a 51.6% relative reduction in deaths by Day 60 compared to placebo [6]. Based on this, the FDA has agreed on a new Phase 3 trial design to evaluate this compound for a broader indication of hospitalized adult patients with any type of viral ARDS [6].

The available data from peer-reviewed and company communications suggest this compound is a promising oral tubulin inhibitor with a distinct efficacy and safety profile. Its activity across multiple cancer types and potential application in viral ARDS make it a compelling candidate for further clinical development.

References

Clinical Profile of Sabizabulin in mCRPC (Phase 1b/2 Data)

Author: Smolecule Technical Support Team. Date: February 2026

Trial Aspect Details and Findings
Trial Identifier NCT03752099 [1]
Patient Population Men with mCRPC progressing after ≥1 androgen receptor-targeting agent; prior taxane chemotherapy allowed in Phase 1b but not Phase 2 [1] [2].
Recommended Phase 2 Dose 63 mg administered orally once per day [1] [3] [4].

| Primary Efficacy Findings | • Objective Response Rate (RECIST 1.1): 20.7% (6 of 29 pts with measurable disease; 1 complete, 5 partial) [1] [3]. • PSA Declines: 29.2% (14 of 48 pts) [1]. • Radiographic PFS (median): 11.4 months (Kaplan-Meier estimate, n=55) [1]. | | Key Safety Findings | Most common AEs were Grade 1-2 (diarrhea, fatigue). Notable for the absence of neutropenia and neurotoxicity [1] [2] [4]. |

Mechanism of Action and Experimental Protocols

Understanding sabizabulin's unique mechanism and the design of its clinical trials is key for researchers.

Mechanism of Action

This compound is a novel, oral cytoskeleton disruptor that targets microtubules. Its mechanism is distinct from taxanes [1]:

  • Target: It binds the colchicine-binding site on β-tubulin and forms strong hydrogen bonds with a unique site on α-tubulin, effectively cross-linking the subunits [1] [5].
  • Primary Effect: This causes inhibition of microtubule polymerization and induces microtubule depolymerization and fragmentation, disrupting the cellular cytoskeleton [1].
  • Overcoming Resistance: It is not a substrate for drug efflux pumps like P-glycoprotein, which is a common mechanism of taxane resistance [6] [7]. It also directly represses transcription of βIII and βIV tubulin isoforms, another common resistance mechanism [1].

The following diagram illustrates this unique mechanism and its cellular consequences.

G This compound This compound (Oral Administration) TubulinBinding Binds Colchicine Site on α/β Tubulin Heterodimer This compound->TubulinBinding Oral Bioavailability MicrotubuleEffect Inhibits Polymerization & Induces Depolymerization TubulinBinding->MicrotubuleEffect CytoskeletonDisruption Disrupts Cytoskeleton & Intracellular Transport MicrotubuleEffect->CytoskeletonDisruption NuclearTransport Disrupts Androgen Receptor (AR) Nuclear Transport CytoskeletonDisruption->NuclearTransport BiologicalEffects Antitumor Effects: • Cell Cycle Arrest (G2-M) • Induction of Apoptosis • Inhibition of Metastasis CytoskeletonDisruption->BiologicalEffects In Prostate Cancer NuclearTransport->BiologicalEffects

Key Clinical Trial Methodology

The design of the Phase 1b/2 trial provides a template for evaluating this compound in metastatic cancer [1]:

  • Study Design: Multicenter, open-label study.
  • Phase Ib (Dose Escalation): Used a standard 3+3 design with escalating daily oral doses (4.5 to 81 mg). The schedule was intensified from 7 days on/14 days off to continuous daily dosing if tolerated. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) [1] [4].
  • Phase II (Efficacy Expansion): Evaluated the RP2D of 63 mg daily in 41 patients with no prior chemotherapy for mCRPC [1].
  • Efficacy Assessment: Tumor response was evaluated using PCWG3 (Prostate Cancer Working Group 3) criteria and RECIST 1.1. Key endpoints included radiographic progression-free survival (rPFS), objective response rate (ORR), and prostate-specific antigen (PSA) response [1].
  • Safety Assessment: Toxicities were monitored and graded according to CTCAE v5.0. A dose-limiting toxicity (DLT) period was defined as the first 4 weeks of treatment [1].

Comparative Positioning with Other Therapies

This compound's profile differs significantly from other microtubule inhibitors and it is being positioned in a specific treatment landscape.

  • Comparison with Taxane Chemotherapy: While both this compound and taxanes (e.g., paclitaxel, docetaxel) target microtubules, their binding sites and effects are different. Preclinical and clinical data suggest this compound offers key potential advantages [6] [7] [4]:

    • Oral Bioavailability: Unlike intravenous taxanes, this compound is an oral agent [6] [7].
    • Different Toxicity Profile: No significant neutropenia or neurotoxicity was observed in the Phase 1b/2 trial, which are common dose-limiting toxicities for taxanes [1] [2] [4].
    • Ability to Overcome Resistance: Its ability to evade P-gp efflux and its unique binding may allow it to work in taxane-resistant settings [1] [6].
  • Comparison with Other Androgen Receptor-Targeting Agents: The Phase 3 VERACITY trial (NCT04844749) is directly comparing this compound against an alternative androgen receptor-targeting agent (e.g., abiraterone, enzalutamide) in men with mCRPC who have failed one prior AR-targeted therapy. The primary endpoint of this study is radiographic PFS [1] [3] [4].

Future Clinical Development Directions

The development of this compound extends beyond prostate cancer, exploring its potential in other malignancies.

  • Ongoing Phase 3 VERACITY Trial: This pivotal trial in mCRPC will provide the most robust efficacy data, including overall survival, and will define this compound's potential place in the treatment sequence [1] [3] [4].
  • Development in Breast Cancer: Based on strong preclinical data, this compound is also in development for breast cancer [6] [7].
    • Preclinical Efficacy: Shows potent activity in HER2-positive and triple-negative breast cancer (TNBC) models, suppressing tumor growth and metastasis comparable to paclitaxel [6] [7].
    • Synergy with Targeted Therapy: In HER2+ models, this compound (but not paclitaxel) showed synergistic effects with the tyrosine kinase inhibitor lapatinib [6] [7].
    • Planned Clinical Trials: A Phase 2b study in AR+ ER+ HER2- metastatic breast cancer is planned [8] [3].

How to Stay Updated on Survival Data

For researchers and drug development professionals, tracking the following sources will be crucial for obtaining the most current data:

  • ClinicalTrials.gov: Monitor the record for the Phase 3 VERACITY trial (NCT04844749) for primary completion date and eventual results posting [1] [3].
  • Peer-Reviewed Journals: Watch for publications from the Phase 1b/2 trial with more mature data and, ultimately, the results of the Phase 3 VERACITY trial.
  • Scientific Conferences: Data updates are often presented at major oncology meetings like ASCO, ESMO, and AACR.

References

Sabizabulin PSA declines castration-resistant prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Sabizabulin

The key efficacy and safety data for this compound are summarized from a Phase Ib/II clinical trial (NCT03752099) in men with mCRPC who had progressed on at least one androgen receptor (AR)-targeting agent [1] [2] [3].

Table 1: Key Efficacy Outcomes from the Phase Ib/II Trial

Outcome Measure Result Patient Population & Notes
Objective Response Rate (ORR) 20.7% (6 of 29 patients) Patients with measurable disease. Comprised 1 complete response (CR) and 5 partial responses (PR) [1].
PSA Decline (≥50%) 2 of 10 patients Data from a subset of 10 patients in Phase Ib with ≥4 cycles [2].
Any PSA Decline 29.2% (14 of 48 patients) Combined Phase Ib/II data [1].
Median Radiographic Progression-Free Survival (rPFS) 11.4 months Kaplan-Meier estimate (n=55) [1]. Other reports indicate a range of 9-12 months [3].
Durable Response >2.75 years Longest observed ongoing response [1].

Table 2: Safety and Tolerability Profile (63 mg daily dose)

Category Details
Most Common Adverse Events (AEs) Diarrhea, fatigue, and elevated ALT/AST. These were predominantly Grade 1 or 2 in severity [1] [3].
Grade ≥3 AEs Diarrhea (7.4%), fatigue (5.6%), elevated ALT (5.6%), elevated AST (3.7%) [1].
Notably Absent Toxicities No clinically relevant neurotoxicity or neutropenia was reported, which are common dose-limiting toxicities associated with taxane chemotherapy [1] [2] [3].

Detailed Experimental Protocols

The following outlines the key methodologies from the foundational Phase Ib/II study [1] [4].

  • 1. Study Design and Objectives

    • Design: Multicenter, open-label, Phase Ib/II study.
    • Primary Objectives: Determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and characterize the safety profile.
    • Secondary Objectives: Assess preliminary antitumor efficacy using PCWG3 and RECIST 1.1 criteria.
  • 2. Patient Population

    • Key Inclusion Criteria: Men with mCRPC (PSA ≥2.0 ng/mL) and an ECOG performance status ≤2. Prior treatment with at least one novel AR-targeting agent (e.g., enzalutamide, abiraterone) was required.
    • Phase Ib: Allowed up to one prior taxane chemotherapy for mCRPC.
    • Phase II: Did not permit prior chemotherapy for mCRPC.
  • 3. Dosing and Treatment Schedule

    • Phase Ib: Utilized a 3+3 dose escalation design. Oral this compound was administered at doses from 4.5 mg to 81 mg. The schedule started at 7 days on/14 days off per 21-day cycle, with intrapatient escalation to 14 days on/7 days off, and finally to continuous daily dosing if tolerated.
    • Phase II: Patients received the RP2D of 63 mg orally once per day on a continuous schedule.
  • 4. Efficacy and Safety Assessments

    • Efficacy: Evaluated via radiographic imaging (RECIST 1.1), PSA measurements, and time to radiographic progression.
    • Safety: Monitored through continuous adverse event reporting, graded according to CTCAE v5.0. Dose-limiting toxicities (DLTs) were specifically assessed during the first 4 weeks of treatment.

Mechanism of Action and Logical Workflow

This compound has a unique dual-targeting mechanism that differentiates it from other microtubule inhibitors.

G This compound This compound MOA Unique Dual Mechanism This compound->MOA TubulinBinding Binds colchicine site on β-tubulin & novel site on α-tubulin MOA->TubulinBinding Effect1 Cross-links α and β subunits TubulinBinding->Effect1 Effect2 Inhibits microtubule polymerization & induces depolymerization Effect1->Effect2 Effect3 Disrupts cytoskeleton & fragments microtubules Effect2->Effect3 Effect4 Represses transcription of βIII/βIV tubulin isoforms Effect2->Effect4 CellularOutcome1 Cell cycle arrest in G2-M phase Effect3->CellularOutcome1 CellularOutcome2 Activation of caspase-3/9 & PARP cleavage Effect3->CellularOutcome2 FinalEffect Induction of Apoptosis (Cancer Cell Death) CellularOutcome1->FinalEffect CellularOutcome2->FinalEffect

This mechanism translates into a specific clinical development pathway aimed at addressing key unmet needs in mCRPC treatment.

G Preclinical Preclinical Research UnmetNeed Unmet Need: Oral, non-AR targeting agent with activity in resistant mCRPC Preclinical->UnmetNeed Phase1b2 Phase Ib/II Trial (NCT03752099) UnmetNeed->Phase1b2 Obj1 Primary Obj: Determine RP2D (63 mg/day) & safety profile Phase1b2->Obj1 Obj2 Secondary Obj: Preliminary efficacy (ORR, rPFS, PSA declines) Obj1->Obj2 Results Results: Favorable safety, durable responses No significant neurotoxicity/neutropenia Obj2->Results Ongoing Ongoing: Phase III VERACITY Trial (NCT04844749) Results->Ongoing P3Design Design: this compound (32 mg) vs. alternative AR-targeting agent Ongoing->P3Design P3Primary Primary Endpoint: Radiographic PFS P3Design->P3Primary

Comparative Positioning with Other Agents

This compound occupies a unique potential niche in the mCRPC treatment landscape.

  • Compared to AR-Targeting Agents: this compound's mechanism is entirely non-hormonal, targeting the cytoskeleton instead of the androgen receptor pathway [3]. This makes it a promising option for tumors that have developed resistance to AR-targeting agents like enzalutamide and abiraterone [1]. Its oral administration is a shared convenience.

  • Compared to Taxane Chemotherapy: As an oral agent, this compound offers a significant convenience advantage over intravenous docetaxel [3]. Preclinically, it remains active in taxane-resistant models, in part because it is not a substrate for the P-glycoprotein efflux pump, a common resistance mechanism [1] [5]. Most notably, its safety profile is distinct, lacking the significant neurotoxicity and neutropenia that are characteristic of taxanes [1] [3].

Current Status and Future Research

The development of this compound in prostate cancer is dynamic. While one highly authoritative drug database (Springer AdisInsight) categorizes it as "Discontinued" for prostate cancer as of April 2025 [6], other sources from 2022 and the clinical trial registry indicate ongoing activity.

  • Phase III VERACITY Trial: This pivotal trial (NCT04844749) is actively comparing this compound (32 mg) against an alternative AR-targeting agent in men with mCRPC who have progressed on one prior AR-targeting therapy [1] [7] [3]. The primary endpoint is radiographic PFS. This trial will provide the definitive data needed to evaluate this compound's efficacy relative to standard of care.

  • Regulatory Status: this compound remains an investigational drug and has not yet received approval for prostate cancer [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

377.13755610 g/mol

Monoisotopic Mass

377.13755610 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37L1JX37J5

Wikipedia

Sabizabulin

Dates

Last modified: 07-15-2023
1: Wang Q, Arnst KE, Wang Y, Kumar G, Ma D, White SW, Miller DD, Li W, Li W.

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